(R)-2-acetoxy-2-phenylacetic acid
説明
Structure
3D Structure
特性
IUPAC Name |
(2R)-2-acetyloxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCUSTCTKLTMBX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51019-43-3 | |
| Record name | (-)-O-Acetylmandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51019-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(-)-O-Acetylmandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051019433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-acetoxy(phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (R)-2-acetoxy-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of (R)-2-acetoxy-2-phenylacetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who utilize chiral compounds and advanced analytical techniques.
Core Chemical Properties
This compound, also known as (R)-(-)-O-Acetylmandelic acid, is a chiral carboxylic acid. Its enantiomeric purity makes it a valuable reagent in stereoselective synthesis and as a chiral derivatizing agent for the determination of the enantiomeric purity of alcohols and amines via nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.187 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 97-99 °C | [2][3] |
| Boiling Point | 317.8 °C at 760 mmHg | [2] |
| Density | 1.259 g/cm³ | [2] |
| Solubility | Soluble in methanol | [2] |
| pKa (Predicted) | 2.76 ± 0.10 | [2] |
| Optical Rotation | [α]²⁰/D ~ -153° (c=2, Acetone) | [2] |
Spectroscopic Data
| Spectroscopic Data | Description |
| ¹H NMR | Spectra available from commercial suppliers such as Sigma-Aldrich. Key signals include a singlet for the acetyl protons, a singlet for the methine proton, and multiplets for the phenyl protons and the carboxylic acid proton. |
| ¹³C NMR | Spectra available from commercial suppliers. Characteristic signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the methine carbon, and the carbons of the phenyl ring are observed. |
| InChI | InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1 |
| SMILES | CC(=O)O--INVALID-LINK--C(=O)O |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the acetylation of (R)-mandelic acid. The following protocol is adapted from established procedures for the synthesis of acetylmandelic acid.[4][5]
Materials:
-
(R)-Mandelic acid
-
Acetic anhydride[5]
-
Anhydrous ether[5]
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)[5]
-
Ethyl acetate (B1210297) (EtOAc)[5]
-
1N Hydrochloric acid (HCl)[5]
-
Saturated sodium chloride solution (brine)[5]
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)[5]
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round bottom flask containing (R)-mandelic acid (1.0 eq), add acetic anhydride (B1165640) (approximately 6-7 molar equivalents).[5]
-
After stirring for 5 minutes, add anhydrous ether and a catalytic amount of DMAP.[5]
-
Stir the reaction mixture at room temperature for 16 hours.[5]
-
Upon completion of the reaction, remove the solvent by evaporation under reduced pressure to yield an amorphous solid.[5]
-
Dissolve the solid in ethyl acetate and transfer to a separatory funnel.[5]
-
Wash the organic phase sequentially with 1N HCl, water, and saturated brine.[5]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
The crude product can be further purified by column chromatography or recrystallization.[5]
Purification by Recrystallization
Materials:
-
Crude this compound
-
Water
-
Erlenmeyer flask
-
Heating plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[3]
-
Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]
-
Allow the flask to cool slowly to room temperature to allow for crystal formation. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.[3]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[3]
-
Dry the purified crystals in a vacuum oven or by air drying to a constant weight.[3]
Determination of Enantiomeric Purity of a Chiral Alcohol using ¹H NMR Spectroscopy
This compound is used as a chiral derivatizing agent to form diastereomeric esters with chiral alcohols. The diastereomers exhibit distinct signals in the ¹H NMR spectrum, allowing for the determination of the enantiomeric excess (ee) of the alcohol. The following is a general protocol.
Materials:
-
Chiral alcohol of unknown enantiomeric purity
-
This compound
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
In a vial, dissolve the chiral alcohol (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP in dichloromethane.
-
Add EDC (1.2 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting diastereomeric ester mixture in CDCl₃ and acquire a ¹H NMR spectrum.
-
Integrate the well-resolved signals corresponding to each diastereomer to determine their ratio and calculate the enantiomeric excess of the original alcohol. For example, in the derivatization of 1-phenylethanol, the methyl protons of the two diastereomers appear as distinct doublets around 1.5 ppm, allowing for their quantification.[6]
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A schematic overview of the synthesis and purification process for this compound.
Analytical Workflow: Enantiomeric Purity Determination by NMR
Caption: The analytical workflow for determining the enantiomeric purity of a chiral alcohol.
Potential Biological Relevance
While this compound is primarily utilized as a chemical reagent, its structural similarity to other biologically active molecules suggests potential areas of interest for drug development professionals.
KEAP1-NRF2 Signaling Pathway
Derivatives of 2-oxy-2-phenylacetic acid have been identified as potent inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1) - Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction.[7][8] The KEAP1-NRF2 pathway is a critical regulator of cellular responses to oxidative stress.[6][[“]][10] Inhibition of the KEAP1-NRF2 interaction allows for the activation of NRF2, which in turn upregulates the expression of antioxidant and anti-inflammatory genes.[7][8][[“]] This suggests that derivatives of this compound could be explored as potential therapeutic agents for conditions associated with oxidative stress and inflammation.[7][8]
Caption: A simplified diagram of the KEAP1-NRF2 signaling pathway and the potential point of intervention for derivatives of 2-oxy-2-phenylacetic acid.
Metabolism of Phenylacetic Acid
In a biological system, it is plausible that this compound would be hydrolyzed to a derivative of phenylacetic acid. Phenylacetic acid is a known metabolite in humans, primarily derived from the gut microbial metabolism of dietary phenylalanine.[2][11] It is detoxified in the liver and kidneys through conjugation with glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine.[12][13][14] This metabolic pathway is clinically significant as it provides an alternative route for nitrogen excretion in patients with urea (B33335) cycle disorders.[12][13][14]
Caption: The metabolic pathway of phenylacetic acid to phenylacetylglutamine in humans.
Safety Information
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (-)-O-ACETYL-D-MANDELIC ACID | 51019-43-3 [chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for Phenylacetic acid (HMDB0000209) [hmdb.ca]
- 5. (S)-(+)-O-Acetyl-L-mandelic acid | 7322-88-5 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. msjonline.org [msjonline.org]
- 11. Phenylacetic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. SMPDB [smpdb.ca]
- 13. PathBank [pathbank.org]
- 14. Reactome | Conjugation of phenylacetate with glutamine [reactome.org]
(R)-2-acetoxy-2-phenylacetic Acid: A Technical Guide for Researchers
CAS Number: 51019-43-3
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (R)-2-acetoxy-2-phenylacetic acid. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis and application as a chiral derivatizing agent, and its emerging role in targeting the KEAP1-NRF2 signaling pathway.
Core Compound Properties
This compound, also known as (R)-(-)-O-Acetylmandelic acid, is a chiral carboxylic acid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][2][3] It is a white to light yellow crystalline powder.[4] This compound is widely recognized for its utility as a chiral derivatizing agent in NMR spectroscopy for the determination of enantiomeric purity of alcohols and amines.[2][3] More recently, its structural motif has been identified as a key pharmacophore in the development of inhibitors targeting the KEAP1-NRF2 protein-protein interaction, a critical pathway in cellular defense against oxidative stress and inflammation.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [2][3][4] |
| Molecular Weight | 194.187 g/mol | [4] |
| Appearance | White to light yellow crystal powder | [4] |
| Melting Point | 97-99 °C | [4] |
| Boiling Point | 317.8 °C at 760 mmHg | [4] |
| Density | 1.259 g/cm³ | [4] |
| Solubility | Soluble in methanol | [4] |
| Storage Temperature | 2-8°C | [4] |
| Canonical SMILES | CC(=O)OC(C1=CC=CC=C1)C(=O)O | [2] |
| Isomeric SMILES | CC(=O)O--INVALID-LINK--C(=O)O | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard procedure for the synthesis of acetylmandelic acid.
Materials:
-
(R)-Mandelic acid
-
Acetyl chloride
-
500-cc Claisen distilling flask
-
Condenser
-
Water bath
Procedure:
-
In a 500-cc Claisen distilling flask equipped with a condenser, place 105 g (0.69 mole) of (R)-mandelic acid and 151 g (137 cc, 1.92 moles) of acetyl chloride. A reaction should commence without the application of heat.
-
Once a clear solution is obtained, warm the flask on a water bath to distill the excess acetyl chloride.
-
Remove the last traces of acetyl chloride by prolonged drying under vacuum.
-
The this compound will crystallize in large, round, white clusters upon standing for one to two days.
-
The typical yield is 130–133 g (97–99% of the theoretical amount).
Determination of Enantiomeric Purity using NMR Spectroscopy
This compound is a valuable chiral derivatizing agent for determining the enantiomeric excess of chiral alcohols and amines via NMR spectroscopy. The principle involves the conversion of the enantiomeric substrate into a mixture of diastereomers by reaction with the chiral derivatizing agent. The resulting diastereomers are distinguishable by NMR, allowing for the quantification of each enantiomer.
Materials:
-
This compound
-
Chiral alcohol or amine sample of unknown enantiomeric purity
-
Aprotic solvent (e.g., CDCl₃)
-
Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC, or a milder agent like EDC)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Derivatization: In a clean, dry vial, dissolve a known amount of the chiral alcohol or amine in an anhydrous aprotic solvent. Add a slight excess (1.1-1.2 equivalents) of this compound and the coupling agent.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used). The filtrate containing the diastereomeric esters or amides can be used directly for NMR analysis or purified by column chromatography if necessary.
-
NMR Analysis: Prepare a sample for NMR analysis by dissolving the diastereomeric product in a suitable deuterated solvent (e.g., CDCl₃). Acquire a high-resolution proton (¹H) NMR spectrum.
-
Data Interpretation: Identify a well-resolved signal corresponding to a proton in either the substrate or the derivatizing agent moiety that shows distinct chemical shifts for the two diastereomers. Integrate the signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.
Biological Activity: Targeting the KEAP1-NRF2 Pathway
Recent research has highlighted the potential of compounds containing the 2-oxy-2-phenylacetic acid scaffold as inhibitors of the KEAP1-NRF2 protein-protein interaction.[1] The NRF2 transcription factor is a master regulator of the cellular antioxidant response. Under normal conditions, NRF2 is targeted for degradation by the KEAP1 protein. In response to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes.[5]
Inhibitors of the KEAP1-NRF2 interaction prevent the degradation of NRF2, leading to its accumulation and the subsequent activation of the antioxidant response. This mechanism holds therapeutic promise for a range of diseases associated with oxidative stress and inflammation, including neurodegenerative diseases.[1]
Below is a diagram illustrating the KEAP1-NRF2 signaling pathway and the role of inhibitors.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a potential this compound derivative as a KEAP1-NRF2 inhibitor.
References
- 1. Buy this compound | 51019-43-3 [smolecule.com]
- 2. This compound|lookchem [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (R)-2-acetoxy-2-phenylacetic acid
This guide provides an overview of the fundamental physicochemical properties of (R)-2-acetoxy-2-phenylacetic acid, a compound of interest for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a chiral carboxylic acid. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C10H10O4 | [1][2][3] |
| Molecular Weight | 194.18 g/mol | [3][4] |
| CAS Number | 51019-43-3 | [1][2][5] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are crucial for reproducibility and validation in a research setting. While specific experimental details for the cited data are not provided in the search results, standardized methods are typically employed. For instance, molecular weight is often confirmed by mass spectrometry, and the molecular formula is determined through elemental analysis. The purity and identity of the compound can be further assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
For researchers looking to perform their own analyses, a general workflow is outlined below.
Caption: A generalized experimental workflow for the physicochemical characterization of a chemical compound.
Logical Relationship of Core Properties
The fundamental properties of a chemical compound, such as its name, molecular formula, and molecular weight, are intrinsically linked. The molecular formula is derived from the structural name, and the molecular weight is calculated from the molecular formula. This relationship is visualized in the diagram below.
Caption: The logical relationship between the chemical name, molecular formula, and molecular weight.
References
- 1. This compound|lookchem [lookchem.com]
- 2. (R)-2-Acetoxy-2-phenyl acetic acid - SEQENS [seqens.com]
- 3. This compound | C10H10O4 | CID 2733814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2 Acetoxy 2 Phenyl acetic Acid Manufacturer in Padra, Gujarat [kaivalchem.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
(R)-2-Acetoxy-2-phenylacetic Acid: A Comprehensive Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-Acetylmandelic acid, is a valuable chiral building block and analytical tool in organic synthesis and pharmaceutical development. Its importance stems from its enantiopurity, which is crucial for the synthesis of stereospecific drugs and for the determination of the enantiomeric purity of other chiral molecules. This technical guide provides an in-depth overview of the synthesis and discovery of this compound, focusing on key chemical and enzymatic methodologies, detailed experimental protocols, and a historical perspective on its development.
The discovery of methods to resolve racemic mandelic acid, the precursor to this compound, dates back to the late 19th century. In 1899, Marckwald and McKenzie reported the first kinetic resolution of racemic mandelic acid through esterification with the chiral resolving agent (-)-menthol. This seminal work laid the foundation for the development of various techniques to access enantiomerically pure mandelic acid derivatives.
This guide will delve into both classical chemical synthesis approaches and modern, highly selective enzymatic methods, providing researchers with the necessary information to select and implement the most suitable synthetic strategy for their needs.
Chemical Synthesis of this compound
The chemical synthesis of this compound typically involves the acetylation of enantiomerically pure (R)-mandelic acid. The primary challenge lies in the initial resolution of racemic mandelic acid. Once resolved, the acetylation is a relatively straightforward process.
Experimental Protocol: Acetylation of (R)-Mandelic Acid
This protocol is adapted from a general procedure for the acetylation of mandelic acid.
Reagents:
-
(R)-Mandelic Acid
-
Acetyl Chloride
-
Pyridine (B92270) (optional, as a catalyst and acid scavenger)
-
Anhydrous Diethyl Ether (or other suitable inert solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-mandelic acid in a minimal amount of anhydrous diethyl ether.
-
Slowly add an excess of acetyl chloride to the solution. The reaction may be exothermic. If pyridine is used, it can be added cautiously to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours, or until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the excess acetyl chloride and solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as benzene (B151609) or chloroform, to yield crystalline this compound.[1]
Yield: High yields, often in the range of 97-99%, can be achieved with this method.[1]
Enzymatic Synthesis of this compound
Enzymatic methods, particularly kinetic resolutions catalyzed by lipases, offer a highly enantioselective and environmentally benign alternative to chemical synthesis. These methods can be employed in two primary ways: the enantioselective acylation of racemic mandelic acid, or the enantioselective hydrolysis of a racemic ester of mandelic acid. To produce this compound, the focus is on the selective acylation of the (R)-enantiomer from a racemic mixture of mandelic acid.
Lipases are widely used for this purpose due to their ability to differentiate between enantiomers in organic media. The choice of lipase (B570770), acyl donor, and solvent are critical parameters that influence the reaction's efficiency and enantioselectivity.
Key Parameters in Lipase-Catalyzed Kinetic Resolution
| Parameter | Influence on the Reaction | Examples |
| Lipase Source | The enantioselectivity and reaction rate are highly dependent on the microbial source of the lipase. | Pseudomonas sp. lipase, Penicillium roqueforti lipase, Candida antarctica Lipase B (Novozym 435), Candida rugosa lipase. |
| Acyl Donor | The nature of the acyl donor can affect the reaction rate and, in some cases, even invert the enantioselectivity of the enzyme. | Vinyl acetate (B1210297), acetic anhydride, ethyl acetate. Vinyl esters are often preferred as they produce a non-inhibitory byproduct (acetaldehyde). |
| Solvent | The solvent influences the enzyme's activity and stability. Non-polar organic solvents are generally preferred. | Isopropyl ether, tert-butanol, tetrahydrofuran (B95107) (THF), toluene. |
| Temperature | Affects the reaction rate and enzyme stability. Optimal temperatures typically range from 30°C to 50°C for many lipases. | |
| Water Activity | Crucial for maintaining the catalytic activity of the lipase in organic media. |
Quantitative Data on Lipase-Catalyzed Synthesis
The following table summarizes representative quantitative data from various studies on the enzymatic resolution of mandelic acid and its derivatives.
| Lipase | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product | Enantiomeric Ratio (E) |
| Pseudomonas sp. lipase | Methyl (RS)-mandelate | Vinyl acetate | Isopropyl ether | ~60 | ≥ 98% (for remaining R-mandelate) | >15 |
| Penicillium roqueforti lipase | Methyl O-butyryl-(RS)-mandelate | Butanol (deacylation) | Isopropyl ether | ~40 | ≥ 97% (for S-mandelate product) | >100 |
| Novozym 435 | (RS)-Methyl mandelate | Water (hydrolysis) | tert-Butanol | - | 84.2% (for R-mandelic acid) | - |
| Pseudomonas cepacia lipase (immobilized) | (R,S)-4-chloromandelic acid | Vinyl acetate | MTBE | 47.6 | 98.7% | - |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Mandelic Acid
This protocol provides a general methodology for the enantioselective acetylation of (R)-mandelic acid from a racemic mixture.
Reagents:
-
Racemic Mandelic Acid
-
Immobilized Lipase (e.g., Novozym 435 or Pseudomonas sp. lipase)
-
Vinyl Acetate (or other suitable acyl donor)
-
Anhydrous organic solvent (e.g., isopropyl ether or tert-butanol)
-
Molecular sieves (optional, to control water activity)
Procedure:
-
To a flask containing the anhydrous organic solvent, add racemic mandelic acid and the immobilized lipase.
-
Add vinyl acetate to the mixture to initiate the reaction.
-
The reaction is stirred at a controlled temperature (e.g., 40°C).
-
The progress of the reaction is monitored by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the product and the remaining substrate.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product, this compound, and the unreacted (S)-mandelic acid.
-
The immobilized enzyme is removed by filtration and can be washed and reused.
-
The filtrate, containing the product and unreacted starting material, is concentrated.
-
The this compound is separated from the unreacted (S)-mandelic acid by standard chromatographic techniques or chemical extraction.
Discovery and Applications
The journey to obtaining enantiomerically pure this compound is intrinsically linked to the development of chiral resolution techniques. Following the initial discovery by Marckwald and McKenzie, the field has evolved significantly, with the introduction of enzymatic methods providing more efficient and sustainable routes.
The primary application of this compound is as a chiral derivatizing agent for the determination of enantiomeric purity and absolute configuration of alcohols and amines using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] When reacted with a chiral alcohol or amine, it forms diastereomeric esters or amides, which exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.
Visualizing the Synthesis and Discovery
Logical Workflow of the Discovery and Synthesis
Caption: Logical workflow from discovery to application.
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for lipase-catalyzed kinetic resolution.
Conclusion
This compound is a key chiral compound with significant applications in synthetic and analytical chemistry. Its synthesis has evolved from classical chemical resolutions to highly efficient and selective enzymatic methods. This guide has provided a detailed overview of these synthetic strategies, complete with experimental protocols and quantitative data, to aid researchers in their work. The continued development of novel catalytic systems, including immobilized enzymes and biocatalytic cascades, promises to further enhance the accessibility and utility of this important chiral molecule.
References
(R)-2-acetoxy-2-phenylacetic acid spectroscopic data (NMR, IR, Mass Spec)
A comprehensive spectroscopic and analytical guide to (R)-2-acetoxy-2-phenylacetic acid is presented for researchers, scientists, and professionals in drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this chiral compound, supplemented with detailed experimental protocols and visual diagrams to facilitate understanding and application in a laboratory setting.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol .[1][2][3] The following tables summarize the key spectroscopic data obtained from various analytical techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.76 | broad singlet | 1H | Carboxylic Acid (-COOH) |
| 7.45–7.51 | multiplet | 2H | Aromatic (Cₐᵣᵧₗ-H) |
| 7.36–7.42 | multiplet | 3H | Aromatic (Cₐᵣᵧₗ-H) |
| 5.93 | singlet | 1H | Methine (-CH) |
| 2.19 | singlet | 3H | Methyl (-CH₃) |
Source:[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 174.55 | Carboxylic Acid (C=O) |
| 170.38 | Ester (C=O) |
| 132.98 | Aromatic (Cₐᵣᵧₗ) |
| 129.49 | Aromatic (Cₐᵣᵧₗ-H) |
| 128.86 | Aromatic (Cₐᵣᵧₗ-H) |
| 127.62 | Aromatic (Cₐᵣᵧₗ-H) |
| 74.02 | Methine (-CH) |
| 20.59 | Methyl (-CH₃) |
Source:[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3014 | very broad | O-H stretch (Carboxylic Acid) |
| 1752 | very strong | C=O stretch (Ester) |
| 1686 | very strong | C=O stretch (Carboxylic Acid) |
Source:[4]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 176 | [M-H₂O]⁺ (Loss of water from the molecular ion) |
Note: The molecular ion peak [M]⁺ at m/z = 194 is often not observed in GC/MS for this compound.[4]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Synthesis
This compound can be synthesized by the acetylation of (R)-mandelic acid with acetic anhydride (B1165640) in the presence of pyridine.[4]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC/MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Inject a small volume of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or moderately polar column).
-
Program the oven temperature to ramp from a low initial temperature to a final temperature to ensure separation of the analyte from any impurities.
-
-
MS Conditions:
-
Use electron ionization (EI) as the ionization source.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with key atoms labeled to correlate with the NMR data.
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of an organic compound like this compound is depicted below.
Caption: Workflow for spectroscopic analysis.
References
- 1. O-Acetylmandelic acid | C10H10O4 | CID 225215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(-)-O-Acetylmandelic acid, 98% | CymitQuimica [cymitquimica.com]
- 3. (R)-(-)-O-Acetylmandelic acid 99 , ee 98 GLC 51019-43-3 [sigmaaldrich.com]
- 4. Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of (R)-2-acetoxy-2-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (R)-2-acetoxy-2-phenylacetic acid, a chiral compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for determining these crucial parameters, alongside available qualitative data and analysis of its chemical structure to predict stability characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems and under different environmental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3] |
| Molecular Weight | 194.18 g/mol | [1][3][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 97-99 °C | [1][4][5] |
| Boiling Point | 317.8 °C at 760 mmHg | [1][5] |
| Predicted pKa | 2.76 ± 0.10 | [1][5] |
| Storage Temperature | 2-8°C | [1] |
Solubility Profile
Currently, specific quantitative solubility data for this compound in a range of solvents and at various temperatures is not widely published. The available information is qualitative, as summarized in Table 2.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol (B129727) | Soluble (almost transparent) | [1][5] |
| Acetone | Soluble | [1][4][5] |
| Water | Insoluble (inferred from hydrophobic nature) | [6] |
| Dichloromethane | Soluble (inferred from related compound) | [6] |
| Ether | Soluble (inferred from related compound) | [6] |
For drug development and research purposes, a quantitative understanding of solubility is critical. Therefore, a detailed experimental protocol for determining the thermodynamic (equilibrium) solubility is provided below.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.
Objective: To determine the concentration of a saturated solution of this compound in various solvents at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, phosphate (B84403) buffers at various pH)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.
-
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. The ester and carboxylic acid functionalities are susceptible to degradation under certain conditions.
General Stability:
-
The compound is stated to be stable under recommended storage conditions (2-8°C).[1]
-
It is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[7]
-
The safety data sheet for the S-enantiomer indicates it is stable under normal conditions but moisture sensitive.[8]
Potential Degradation Pathways:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield (R)-mandelic acid and acetic acid. The rate of hydrolysis is expected to be pH-dependent.
-
Thermal Degradation: At elevated temperatures, decarboxylation and other decomposition reactions may occur. Studies on the related phenylacetic acid show thermal decomposition products include carbon dioxide, carbon monoxide, and dibenzyl.[9]
Experimental Protocol: Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10][11]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS) for peak purity analysis and identification of degradation products.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature and at a lower temperature (due to expected rapid degradation) for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound and the solution in an oven at an elevated temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the main peak area.
-
Use a PDA detector to assess peak purity and an MS detector to obtain mass information on potential degradation products.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for conducting a comprehensive analysis of the solubility and stability of this compound.
Caption: Workflow for Solubility and Stability Testing.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. While specific quantitative data is sparse in existing literature, the provided experimental protocols offer a robust methodology for researchers and drug development professionals to generate this critical information. A thorough understanding of these properties is paramount for the successful development and application of this compound in its intended scientific and pharmaceutical contexts.
References
- 1. This compound|lookchem [lookchem.com]
- 2. (R)-2-Acetoxy-2-phenyl acetic acid - SEQENS [seqens.com]
- 3. This compound | C10H10O4 | CID 2733814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(-)-α-乙酰氧基苯乙酸 99%, optical purity ee: 98% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. (-)-O-ACETYL-D-MANDELIC ACID | 51019-43-3 [chemicalbook.com]
- 6. CAS 1638-63-7: O-Acetylmandelic acid chloride | CymitQuimica [cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
(R)-2-Acetoxy-2-phenylacetic Acid: A Technical Whitepaper on its Mechanistic Implications in KEAP1-NRF2 Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-acetoxy-2-phenylacetic acid is widely recognized for its application as a chiral derivatizing agent in analytical chemistry. However, recent advancements in the field of oxidative stress modulation have brought the core structure of this molecule into focus for its potential therapeutic applications. While this compound itself has not been extensively profiled for direct biological activity, its central "2-oxy-2-phenylacetic acid" moiety has been identified as a critical pharmacophore in a novel class of potent inhibitors targeting the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction. This technical guide provides an in-depth analysis of the mechanism of action of these related compounds, detailing the experimental protocols used for their characterization and presenting key quantitative data. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this chemical scaffold.
Introduction: The KEAP1-NRF2 Signaling Pathway
The KEAP1-NRF2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to cellular stressors, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).
Direct inhibition of the KEAP1-NRF2 protein-protein interaction represents a promising therapeutic strategy for a variety of diseases characterized by oxidative stress, including neurodegenerative disorders, inflammatory conditions, and cancer.
This compound: From Chiral Derivatizing Agent to a Potential Pharmacophore
This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric purity of alcohols, amines, and other chiral compounds. There is a lack of substantial evidence in the scientific literature to suggest that this compound itself is a potent modulator of biological pathways.
However, a significant breakthrough has been the discovery of a series of 2-oxy-2-phenylacetic acid substituted naphthalene (B1677914) sulfonamide derivatives as highly potent, non-covalent inhibitors of the KEAP1-NRF2 protein-protein interaction.[1] This discovery highlights the therapeutic potential of the "2-oxy-2-phenylacetic acid" scaffold in the design of novel drug candidates.
Mechanism of Action: Inhibition of the KEAP1-NRF2 Protein-Protein Interaction
The primary mechanism of action for the 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives is the direct disruption of the binding between the Kelch domain of KEAP1 and the Neh2 domain of NRF2. By occupying the NRF2 binding pocket on KEAP1, these small molecule inhibitors prevent the ubiquitination and degradation of NRF2, leading to its accumulation and subsequent activation of the ARE-mediated antioxidant response.
Quantitative Data for Lead Compound 20c
A lead compound from this series, designated as 20c , has demonstrated significant potency in biochemical and cellular assays.[1]
| Parameter | Value | Assay | Description |
| IC50 | 75 nM | Fluorescence Polarization (FP) | Concentration required to inhibit 50% of the KEAP1-NRF2 interaction. |
| Kd | 24 nM | Dissociation constant, indicating the binding affinity to KEAP1. |
Experimental Protocols
The characterization of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as KEAP1-NRF2 inhibitors involves a series of established biochemical and cell-based assays.
Fluorescence Polarization (FP) Assay for KEAP1-NRF2 Interaction
This assay quantitatively measures the disruption of the KEAP1-NRF2 protein-protein interaction by a test compound.
Principle: A fluorescently labeled peptide derived from the NRF2 binding motif (e.g., FITC-labeled NRF2 peptide) is used as a probe. When the probe is bound to the larger KEAP1 protein, its rotation is slow, resulting in a high fluorescence polarization signal. In the presence of an inhibitor that displaces the probe from KEAP1, the smaller, free probe rotates more rapidly, leading to a decrease in the polarization signal.
Detailed Methodology:
-
Reagents:
-
Purified recombinant human KEAP1 Kelch domain protein.
-
FITC-labeled NRF2 peptide probe.
-
Assay Buffer (e.g., HEPES-based buffer with a non-ionic detergent).
-
Test compound (e.g., 2-oxy-2-phenylacetic acid derivative) serially diluted in DMSO.
-
-
Procedure:
-
Add assay buffer, FITC-NRF2 peptide probe, and the test compound at various concentrations to a low-binding, black 384-well plate.
-
Initiate the binding reaction by adding the KEAP1 protein.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay determines the ability of a compound to activate the NRF2 signaling pathway within a cellular context.
Principle: A reporter cell line (e.g., HepG2-ARE-C8) is engineered to contain a luciferase reporter gene under the control of an ARE promoter. Activation of NRF2 by an inhibitor leads to the transcription of the luciferase gene, and the resulting luminescence can be quantified as a measure of pathway activation.
Detailed Methodology:
-
Cell Line:
-
HepG2 cells stably transfected with an ARE-luciferase reporter construct.
-
-
Procedure:
-
Seed the HepG2-ARE-C8 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 12-24 hours).
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Luciferase activity is typically normalized to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
-
Results are expressed as fold induction over the vehicle-treated control.
-
Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Gene Expression
This technique is used to quantify the upregulation of endogenous NRF2 target genes, such as NQO1 and HO-1, in response to treatment with a test compound.
Principle: The mRNA from treated cells is reverse transcribed into cDNA, which is then used as a template for PCR with gene-specific primers. The amount of amplified product is measured in real-time using a fluorescent dye (e.g., SYBR Green), allowing for the quantification of the initial mRNA levels.
Detailed Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells (e.g., macrophages or other relevant cell types) with the test compound for a defined period.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
-
cDNA Synthesis:
-
Reverse transcribe the purified RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Perform the PCR reaction in a real-time PCR system using SYBR Green master mix and primers specific for NRF2 target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Visualizations
KEAP1-NRF2 Signaling Pathway
Caption: The KEAP1-NRF2 signaling pathway and points of intervention.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the identification and characterization of KEAP1-NRF2 inhibitors.
Conclusion
While this compound is established as a valuable tool in analytical chemistry, its core chemical structure holds significant promise in the realm of therapeutic development. The discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent inhibitors of the KEAP1-NRF2 protein-protein interaction opens a new avenue for the design of drugs targeting oxidative stress-related diseases. The experimental methodologies and quantitative data presented in this whitepaper provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising chemical scaffold. Future research should focus on the direct evaluation of this compound and its analogs for KEAP1-NRF2 inhibitory activity and the optimization of lead compounds for improved pharmacokinetic and pharmacodynamic properties.
References
Unveiling the Biological Significance of (R)-2-acetoxy-2-phenylacetic Acid: A Core Moiety in Modulating Oxidative Stress and Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-2-acetoxy-2-phenylacetic acid , a chiral molecule renowned for its application as a derivatizing agent in determining enantiomeric purity, is gaining recognition for the biological relevance of its core structural motif. While the compound itself is primarily utilized in analytical chemistry, its "2-oxy-2-phenylacetic acid" framework serves as a key pharmacophore in a series of derivatives with potent biological activities, particularly in the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. This technical guide provides a comprehensive overview of the biological activity landscape of this structural class, with a focus on its therapeutic potential in inflammatory conditions.
The Keap1-Nrf2 Signaling Pathway: A Prime Target
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a pivotal defense mechanism against oxidative stress and inflammation. Under homeostatic conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, sequesters Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent proteasomal degradation. However, upon exposure to oxidative or electrophilic insults, reactive cysteine residues in Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of a vast array of cytoprotective genes, orchestrating a robust antioxidant and anti-inflammatory response.
The disruption of the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress and inflammation. Small molecules that can competitively inhibit this interaction can unlock the therapeutic potential of Nrf2 activation.
Figure 1: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound derivatives.
Quantitative Analysis of Biological Activity
Recent studies have highlighted the potential of 2-oxy-2-phenylacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 PPI. The following table summarizes the key quantitative data for a representative compound from this class.
| Compound ID | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| 20c (a 2-oxy-2-phenylacetic acid substituted naphthalene (B1677914) sulfonamide derivative) | Keap1-Nrf2 PPI | Surface Plasmon Resonance (SPR) | 24 | - | [1] |
| 20c | Keap1-Nrf2 PPI | Competitive Binding Assay | - | 75 | [1] |
Table 1: Quantitative data for a potent Keap1-Nrf2 PPI inhibitor featuring the 2-oxy-2-phenylacetic acid scaffold.[1]
Experimental Protocols
Keap1-Nrf2 Protein-Protein Interaction Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based assay to screen for inhibitors of the Keap1-Nrf2 interaction. The assay measures the change in the rotational mobility of a fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein.
Materials:
-
Purified recombinant human Keap1 protein
-
Fluorescently labeled Nrf2 peptide (e.g., FAM-Nrf2)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (derivatives of this compound)
-
Positive control inhibitor (e.g., a known Keap1-Nrf2 inhibitor)
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reagent Preparation:
-
Dilute the Keap1 protein to the desired concentration in the assay buffer.
-
Dilute the fluorescently labeled Nrf2 peptide to the desired concentration in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the diluted test compounds or controls to the wells of the microplate.
-
Add an equal volume (e.g., 5 µL) of the diluted Keap1 protein to all wells except the "no protein" control wells.
-
Add an equal volume (e.g., 5 µL) of the diluted fluorescently labeled Nrf2 peptide to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for the Keap1-Nrf2 Fluorescence Polarization Assay.
Determination of Enantiomeric Purity using this compound (NMR Spectroscopy)
This protocol describes the use of this compound as a chiral derivatizing agent to determine the enantiomeric purity of a chiral alcohol via Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound
-
The chiral alcohol sample of unknown enantiomeric purity
-
A coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC)
-
A catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) as the solvent
-
Deuterated chloroform (B151607) (CDCl3) for NMR analysis
-
NMR spectrometer
Procedure:
-
Derivatization Reaction:
-
In a clean, dry vial, dissolve the chiral alcohol and a slight molar excess of this compound in anhydrous DCM.
-
Add the coupling reagent (DCC) and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a mild acid (e.g., 1M HCl) and then with a mild base (e.g., saturated NaHCO3 solution) to remove any unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.
-
-
NMR Analysis:
-
Dissolve the purified diastereomeric esters in CDCl3.
-
Acquire a high-resolution 1H NMR spectrum.
-
Identify a well-resolved proton signal that is chemically shifted between the two diastereomers. The difference in chemical shifts is due to the different spatial environments of the protons in the two diastereomers.
-
-
Data Analysis:
-
Integrate the areas of the two distinct signals corresponding to the two diastereomers.
-
The ratio of the integration values directly corresponds to the ratio of the enantiomers in the original alcohol sample, allowing for the calculation of the enantiomeric excess (ee).
-
Figure 3: Workflow for determining enantiomeric purity using this compound.
Conclusion and Future Directions
The "2-oxy-2-phenylacetic acid" scaffold, inherent to this compound, represents a promising starting point for the design and development of novel therapeutic agents. Its role in potent Keap1-Nrf2 PPI inhibitors underscores its potential in combating diseases driven by oxidative stress and inflammation. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR). Further investigation into the antioxidant and anti-inflammatory effects of these compounds in cellular and in vivo models will be crucial to validate their therapeutic potential. While this compound itself may not be the primary therapeutic agent, its structural essence provides a valuable foundation for the discovery of new medicines.
References
(R)-2-Acetoxy-2-phenylacetic Acid: A Comprehensive Technical Review
(R)-2-Acetoxy-2-phenylacetic acid , also known as (R)-(-)-O-Acetylmandelic acid, is a chiral carboxylic acid that serves as a crucial building block in modern organic synthesis and drug development. Its importance lies in its enantiomerically pure structure, which is leveraged for the asymmetric synthesis of complex molecules, particularly pharmaceuticals. This technical guide provides an in-depth review of its synthesis, characterization, and applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 97-99 °C | [2] |
| Optical Rotation | [α]²⁰/D -152.4° (c=2 in acetone) | |
| Appearance | White to light yellow crystal powder | [2] |
| Solubility | Soluble in methanol | [2] |
| CAS Number | 51019-43-3 | [2] |
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure this compound typically involves two key stages: the synthesis of racemic acetylmandelic acid followed by enantiomeric resolution.
Synthesis of Racemic 2-Acetoxy-2-phenylacetic Acid
A reliable method for the acetylation of mandelic acid is provided by Organic Syntheses, a trusted source for detailed experimental procedures.
Materials:
-
Mandelic acid (105 g, 0.69 mole)
-
Acetyl chloride (151 g, 1.92 moles)
Procedure:
-
In a 500-cc Claisen distilling flask equipped with a condenser, combine mandelic acid and acetyl chloride. The reaction typically initiates without heating.
-
Once a clear solution is formed, warm the flask on a water bath to distill the excess acetyl chloride.
-
Remove the final traces of acetyl chloride under vacuum.
-
Allow the resulting acetylmandelic acid to crystallize. The product will form large, round, white clusters upon standing for one to two days.
-
The expected yield is 130–133 g (97–99% of the theoretical amount).
Enantiomeric Resolution via Lipase-Catalyzed Kinetic Resolution
The separation of the racemic mixture to isolate the desired (R)-enantiomer is effectively achieved through enzymatic kinetic resolution. This method utilizes the stereoselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the two.
This protocol is a composite based on established methodologies for lipase-catalyzed resolution of mandelic acid.
Materials:
-
Racemic 2-acetoxy-2-phenylacetic acid
-
Immobilized Lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia)
-
Vinyl acetate (B1210297) (acyl donor)
-
Organic solvent (e.g., toluene, hexane)
Procedure:
-
Dissolve the racemic 2-acetoxy-2-phenylacetic acid in the chosen organic solvent in a reaction vessel.
-
Add the immobilized lipase to the solution.
-
Add vinyl acetate to the mixture to initiate the enzymatic acylation.
-
Stir the reaction mixture at a controlled temperature (typically ranging from 30-50 °C) and monitor the progress of the reaction using an appropriate analytical technique (e.g., chiral HPLC).
-
The lipase will selectively catalyze the transesterification of the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted acid.
-
Once the desired conversion is reached (typically around 50% to maximize enantiomeric excess of the remaining acid), stop the reaction by filtering off the immobilized lipase.
-
The unreacted this compound can then be separated from the esterified (S)-enantiomer through standard purification techniques, such as column chromatography or extraction.
Below is a workflow diagram illustrating the synthesis and resolution process.
Caption: Workflow for the synthesis of racemic 2-acetoxy-2-phenylacetic acid and its subsequent enzymatic resolution to obtain the (R)-enantiomer.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of this compound.
Table 2: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 7.42-7.36 | m | 5H (Aromatic) |
| 5.93 | s | 1H (CH) | |
| 2.19 | s | 3H (CH₃) | |
| ¹³C NMR | 171.8 | s | C=O (Carboxylic acid) |
| 169.6 | s | C=O (Ester) | |
| 133.5 | s | C (Aromatic) | |
| 129.4 | s | CH (Aromatic) | |
| 128.8 | s | CH (Aromatic) | |
| 127.4 | s | CH (Aromatic) | |
| 74.3 | s | CH (Chiral center) | |
| 20.6 | s | CH₃ |
Data sourced from PubChem, attributed to Sigma-Aldrich Co. LLC.[1]
Biological Activities and Applications
The primary application of this compound lies in its role as a chiral precursor in the synthesis of pharmaceuticals. Its parent compound, mandelic acid, and its derivatives are known to exhibit antimicrobial properties.
Antimicrobial Activity
Mandelic acid and its derivatives have demonstrated efficacy against a range of microorganisms. The increased lipophilicity of ester derivatives, such as the acetylated form, may enhance their ability to penetrate microbial cell membranes.[3][4] A study on "oxi-acetyl mandelic acid" (likely referring to 2-acetoxy-2-phenylacetic acid) demonstrated its effectiveness as a preservative in ointments, showing good antibacterial and antifungal activity at low concentrations against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[5] The proposed mechanism for the antimicrobial action of mandelic acid derivatives involves the disruption of bacterial cell membranes and interference with essential metabolic pathways.[4]
Applications in Asymmetric Synthesis
The true value of this compound for drug development professionals is its utility as a chiral building block. The defined stereochemistry at the α-carbon is transferred to the target molecule during synthesis, which is critical for the efficacy and safety of many drugs. For instance, mandelic acid derivatives are key precursors in the synthesis of various pharmaceuticals, including the antibiotic Cefamandole and the antiplatelet agent Clopidogrel.[6] It is also utilized in the synthesis of anti-inflammatory and analgesic agents.[7]
The following diagram illustrates the logical relationship of its application in chiral drug synthesis.
Caption: The role of this compound as a chiral precursor in the synthesis of enantiomerically pure pharmaceuticals.
Conclusion
This compound is a valuable and versatile chiral intermediate. The well-established protocols for its synthesis and resolution, combined with its utility in asymmetric synthesis, make it an important tool for researchers and professionals in the pharmaceutical and chemical industries. While its own biological activity is primarily antimicrobial, its main contribution to drug development is as a source of chirality for the synthesis of a wide range of therapeutic agents. Further research into novel applications of this compound and its derivatives may continue to expand its role in organic chemistry and medicinal science.
References
- 1. This compound | C10H10O4 | CID 2733814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.unisa.it [iris.unisa.it]
- 7. chemimpex.com [chemimpex.com]
Synonyms for (R)-2-acetoxy-2-phenylacetic acid
An In-Depth Technical Guide to (R)-2-acetoxy-2-phenylacetic Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a chiral molecule of significant interest in pharmaceutical development and organic synthesis. This document details its chemical synonyms, quantitative properties, and relevant experimental protocols.
Chemical Synonyms and Identifiers
This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.
-
(R)-alpha-Acetoxyphenylacetic acid[1]
-
(2R)-2-acetyloxy-2-phenylacetic acid[1]
-
(2R)-2-(acetyloxy)-2-phenylacetic acid[1]
-
D-Mandelic acid acetate[1]
-
Benzeneacetic acid, alpha-(acetyloxy)-, (alphaR)-[1]
-
(R)-Mandelic acid O-acetate[6]
-
D-(-)-Acetylmandelic Acid[6]
-
(R)-(-)-α-Acetoxyphenylacetic acid[4]
CAS Registry Number: 51019-43-3[1][4][6]
Quantitative Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its application in experimental settings and for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [1][4][6] |
| Molecular Weight | 194.18 g/mol | [3] |
| Melting Point | 97-99 °C | [1][4] |
| Boiling Point | 317.8 °C at 760 mmHg | [1] |
| pKa | 2.76 ± 0.10 (Predicted) | [1] |
| Optical Rotation | [α]²⁰/D = -152.4° (c=2 in acetone) | |
| Solubility | Soluble in methanol | [1] |
| Appearance | White to off-white powder/crystal | [1][4] |
Experimental Protocols
The synthesis of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic 2-acetoxy-2-phenylacetic acid (also known as O-acetylmandelic acid) and the subsequent chiral resolution to isolate the desired (R)-enantiomer.
Synthesis of Racemic 2-Acetoxy-2-phenylacetic Acid
This protocol describes the acetylation of mandelic acid to produce the racemic mixture of O-acetylmandelic acid.
Materials:
-
Mandelic acid
-
Acetyl chloride
-
500-cc Claisen distilling flask
-
Condenser
-
Water bath
-
Vacuum source
Procedure:
-
Place 105 g (0.69 mole) of mandelic acid into a 500-cc Claisen distilling flask.
-
Add 151 g (1.92 moles) of acetyl chloride to the flask. A reaction should initiate without heating.
-
Once a clear solution is formed, gently warm the flask on a water bath to distill the excess acetyl chloride.
-
Remove the last traces of acetyl chloride under vacuum.
-
The resulting acetylmandelic acid will crystallize upon standing for one to two days. The expected yield is 130–133 g (97–99%).
Chiral Resolution of this compound
The separation of the racemic mixture into its individual enantiomers is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by crystallization.
General Principle:
-
The racemic 2-acetoxy-2-phenylacetic acid is dissolved in a suitable solvent.
-
A chiral amine (e.g., brucine, ephedrine, or a chiral phenylethylamine) is added to the solution. This results in the formation of a pair of diastereomeric salts.
-
Due to their different physical properties, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation.
-
The crystallized salt is isolated by filtration.
-
The purified diastereomeric salt is then treated with an acid to protonate the carboxylate and liberate the enantiomerically enriched this compound from the chiral amine.
-
The final product is then purified by recrystallization.
The choice of resolving agent and solvent system is crucial for successful resolution and often requires empirical optimization.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and resolution of this compound.
Caption: Workflow for the Synthesis and Chiral Resolution of this compound.
Applications in Research and Development
This compound is a valuable compound with several key applications in scientific research and drug development:
-
Chiral Derivatizing Agent: It is widely used as a chiral derivatizing agent for the determination of enantiomeric purity of alcohols and amines using Nuclear Magnetic Resonance (NMR) spectroscopy. The formation of diastereomeric esters with the analyte allows for the differentiation of enantiomers by NMR.
-
Intermediate in Pharmaceutical Synthesis: Its enantiomeric purity makes it a crucial building block in the synthesis of chiral drugs. The specific stereochemistry is often essential for the therapeutic efficacy and safety of a drug molecule. It has been utilized in the synthesis of anti-inflammatory and analgesic agents[4].
-
Biochemical Research: This compound can be used in the study of enzyme activity and metabolic pathways, aiding in the understanding of biological processes and the identification of potential therapeutic targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. O-Acetylmandelic acid | C10H10O4 | CID 225215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (R)-(-)-O-アセチルマンデル酸 99%, optical purity ee: 98% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-2-acetoxy-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (R)-2-acetoxy-2-phenylacetic acid, a valuable chiral building block in pharmaceutical development. The primary method detailed is the enzymatic kinetic resolution of racemic mandelic acid, a robust and highly selective approach. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity is often crucial for the efficacy and safety of the final drug product. The synthesis route described herein utilizes a lipase-catalyzed kinetic resolution, which offers a greener and more efficient alternative to classical resolution methods. This enzymatic approach selectively acylates the (R)-enantiomer of mandelic acid, allowing for the separation of the desired this compound from the unreacted (S)-mandelic acid.
Data Presentation
The following table summarizes typical quantitative data obtained from the lipase-catalyzed kinetic resolution of racemic mandelic acid. The values are representative and may vary based on the specific lipase (B570770) and reaction conditions employed.
| Parameter | Value | Reference |
| Substrate | Racemic Mandelic Acid | N/A |
| Enzyme | Lipase (e.g., Novozym 435, Lipase from Pseudomonas cepacia) | [1][2] |
| Acyl Donor | Vinyl Acetate (B1210297) / Acetic Anhydride | [1][3] |
| Conversion | ~47-50% | [1] |
| Enantiomeric Excess (ee) of Product | >98% | [1] |
| Yield of this compound | ~40-45% (theoretical max. 50%) | N/A |
Experimental Protocols
Lipase-Catalyzed Kinetic Resolution of Racemic Mandelic Acid
This protocol describes the enantioselective acetylation of (R)-mandelic acid from a racemic mixture.
Materials:
-
Racemic mandelic acid
-
Immobilized Lipase (e.g., Novozym 435® or Lipase from Pseudomonas cepacia)
-
Vinyl acetate (or acetic anhydride)
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE), isopropyl ether)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (B86663) (anhydrous)
-
Dichloromethane
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled oil bath or heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve racemic mandelic acid (1.0 eq) in the chosen organic solvent (e.g., MTBE) to a concentration of approximately 20-50 mM.
-
Addition of Acyl Donor: Add vinyl acetate (2.0-3.0 eq) to the solution.
-
Enzyme Addition: Add the immobilized lipase (e.g., 30-50 mg per mmol of substrate) to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-55 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). The reaction is typically complete when approximately 50% conversion is reached, to ensure high enantiomeric excess of the product and the remaining starting material.
-
Enzyme Removal: Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acidic components.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, IR, and mass spectrometry) and determine the enantiomeric excess using chiral HPLC.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for (R)-2-acetoxy-2-phenylacetic acid as a Chiral Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-acetylmandelic acid, is a valuable chiral derivatizing agent (CDA) employed in the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines.[1][2] Its utility lies in its ability to react with enantiomeric compounds to form diastereomers, which exhibit distinct signals in nuclear magnetic resonance (NMR) spectroscopy. This distinction allows for the quantification of each enantiomer in a mixture, a critical step in the development and quality control of chiral drugs and other bioactive molecules.
This document provides detailed application notes and experimental protocols for the use of this compound as a chiral derivatizing agent for the analysis of chiral alcohols and amines by ¹H NMR spectroscopy.
Principle of Chiral Derivatization
The fundamental principle behind using this compound as a CDA is the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and, in an achiral environment, have identical physical and spectroscopic properties. This makes their direct differentiation and quantification by methods like NMR impossible.
By reacting the enantiomeric analyte (e.g., a racemic alcohol or amine) with a single enantiomer of the chiral derivatizing agent, in this case, this compound, two diastereomers are formed. Diastereomers have different physical and chemical properties, including their NMR spectra. The differing spatial arrangements of the atoms in the diastereomers lead to variations in the chemical environments of their respective protons. Consequently, corresponding protons in the two diastereomers will resonate at slightly different chemical shifts (Δδ) in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the determination of enantiomeric excess (ee).
Applications
The primary application of this compound is the determination of the enantiomeric purity of:
-
Chiral Alcohols: Secondary and primary alcohols can be converted to their corresponding diastereomeric esters.
-
Chiral Amines: Primary and secondary amines form diastereomeric amides.
-
α-Deuterated Carboxylic Acids: These can be analyzed after conversion to the corresponding esters.[1][2]
This technique is particularly valuable in the pharmaceutical industry for the analysis of chiral drugs where one enantiomer may exhibit desired therapeutic effects while the other may be inactive or even cause adverse effects. Examples of drug classes that can be analyzed include β-blockers and amphetamines.
Data Presentation
The following tables summarize the expected ¹H NMR chemical shift differences (Δδ) for diastereomers formed from the reaction of this compound with various chiral alcohols and amines. The specific chemical shift values can vary depending on the solvent and the specific structure of the analyte.
Table 1: ¹H NMR Data for Diastereomeric Esters of Chiral Alcohols with this compound
| Chiral Alcohol | Analyte Proton | Diastereomer 1 (R,S) δ (ppm) | Diastereomer 2 (R,R) δ (ppm) | Δδ (ppm) |
| 1-Phenylethanol (B42297) | -CH(OH)CH ₃ | ~1.45 | ~1.55 | ~0.10 |
| Propranolol (B1214883) | -CH(OH)CH ₂- | Data not available | Data not available | Data not available |
| Metoprolol (B1676517) | -CH(OH)CH ₂- | Data not available | Data not available | Data not available |
Table 2: ¹H NMR Data for Diastereomeric Amides of Chiral Amines with this compound
| Chiral Amine | Analyte Proton | Diastereomer 1 (R,S) δ (ppm) | Diastereomer 2 (R,R) δ (ppm) | Δδ (ppm) |
| Amphetamine | -CH(NH₂)CH ₃ | Data not available | Data not available | Data not available |
| Ephedrine (B3423809) | -CH(NHCH₃)CH (OH)- | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Derivatization of Chiral Alcohols
This protocol is adapted from the derivatization of 1-phenylethanol.
Materials:
-
This compound
-
Chiral alcohol (e.g., 1-phenylethanol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)
-
Dichloromethane (DCM), anhydrous
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
Dissolve the purified diastereomeric esters in CDCl₃ for ¹H NMR analysis.
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the diastereomeric mixture.
-
Identify the well-resolved signals corresponding to a specific proton in each diastereomer (e.g., the methyl protons of the 1-phenylethanol moiety).
-
Integrate the signals for each diastereomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integral (major diastereomer) - Integral (minor diastereomer)| / (Integral (major diastereomer) + Integral (minor diastereomer))] x 100
Protocol 2: Derivatization of Chiral Amines
Materials:
-
This compound
-
Chiral amine (e.g., a primary or secondary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent (e.g., DCC)
-
4-Dimethylaminopyridine (DMAP) (optional, but can catalyze the reaction)
-
Dichloromethane (DCM) or other suitable aprotic solvent, anhydrous
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Follow a similar procedure as described in Protocol 1, substituting the chiral alcohol with the chiral amine.
-
The reaction conditions, including temperature and reaction time, may need to be optimized depending on the reactivity of the specific amine.
-
The workup procedure will be similar, involving an aqueous wash to remove the coupling agent byproducts and any unreacted starting materials.
-
Purify the resulting diastereomeric amides by column chromatography if necessary.
-
Prepare the sample for ¹H NMR analysis in CDCl₃ or another suitable deuterated solvent.
NMR Analysis:
-
Perform the ¹H NMR analysis as described in Protocol 1 for chiral alcohols. Identify well-resolved signals corresponding to protons in the chiral amine moiety of the diastereomeric amides to determine the enantiomeric ratio.
Mandatory Visualizations
Caption: Experimental workflow for chiral derivatization.
Relevance to Signaling Pathways in Drug Development
Many chiral drugs exert their therapeutic effects by interacting with specific receptors or enzymes involved in cellular signaling pathways. The stereochemistry of a drug molecule is often crucial for its binding affinity and efficacy. For instance, many cardiovascular drugs, such as β-blockers (e.g., propranolol, metoprolol), and central nervous system stimulants, like amphetamines, are chiral and their enantiomers can have different pharmacological profiles.
These drugs often target G-protein coupled receptors (GPCRs) that are integral to key signaling pathways:
-
Adrenergic Signaling Pathway: Beta-blockers are antagonists of β-adrenergic receptors, which are involved in regulating heart rate, blood pressure, and bronchodilation.[3][4][5][6][7] The (S)-enantiomer of propranolol, for example, is a potent β-blocker, while the (R)-enantiomer has significantly lower activity. Determining the enantiomeric purity of such drugs is therefore essential to ensure their therapeutic efficacy and safety.
-
Dopaminergic Signaling Pathway: Amphetamines and related compounds interact with the dopamine (B1211576) transporter and vesicular monoamine transporter 2 (VMAT2), affecting dopamine levels in the synaptic cleft.[8][][10][11][12] This pathway is crucial for reward, motivation, and motor control. The different enantiomers of amphetamine have distinct effects on the central nervous system.
-
Serotonergic Signaling Pathway: Many psychoactive drugs target the serotonin (B10506) system, which is involved in mood, appetite, and sleep regulation.[13][14][15][16][17] The stereochemistry of these drugs can influence their affinity for different serotonin receptor subtypes.
The use of this compound as a chiral derivatizing agent allows for the accurate determination of the enantiomeric composition of these drugs, which is critical for understanding their structure-activity relationships and for ensuring the quality and consistency of the final pharmaceutical product.
Caption: Stereoselective interaction with a signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lookchem.com [lookchem.com]
- 3. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signalling of Adrenoceptors: Canonical Pathways and New Paradigms. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopaminergic pathways - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Serotonin pathway - Wikipedia [en.wikipedia.org]
- 14. Serotonergic signaling: multiple effectors and pleiotropic effects | Semantic Scholar [semanticscholar.org]
- 15. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: (R)-2-Acetoxy-2-phenylacetic Acid in Pharmaceuticals
1. Introduction
(R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-Acetylmandelic acid, is a highly effective chiral resolving agent used extensively in the pharmaceutical industry. Its primary application lies in the separation of enantiomers of racemic bases, particularly amines, amino alcohols, and amino acids, through the formation of diastereomeric salts. The efficacy of this reagent stems from its ability to form stable, often highly crystalline diastereomeric salts with distinct physical properties (e.g., solubility), which allows for efficient separation by fractional crystallization.
Key Advantages:
-
High Resolution Efficiency: It frequently yields high enantiomeric excess (e.e.) in the resolved products.
-
Stable Salts: The resulting diastereomeric salts are typically stable and easy to handle.
-
Versatility: It is effective for a wide range of basic compounds, including primary, secondary, and tertiary amines.
-
Accessibility: Both enantiomers of O-acetylmandelic acid are commercially available, allowing for the targeted crystallization of either enantiomer of a racemic base.
2. Primary Application: Chiral Resolution of Amines
The most significant application of this compound is in the resolution of racemic amines, which are common intermediates and active pharmaceutical ingredients (APIs). The process involves the reaction of the racemic amine with the chiral acid to form a mixture of two diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different physicochemical properties, most notably solubility in a given solvent system. This difference allows for the selective crystallization of one diastereomer, leaving the other dissolved in the mother liquor. The desired enantiomer of the amine can then be recovered from the crystallized salt.
This method is crucial in the synthesis of stereochemically pure drugs, where often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or cause undesirable side effects.
3. Use as a Chiral Building Block
Beyond its role as a resolving agent, this compound can also serve as a chiral precursor or building block in the total synthesis of complex pharmaceutical molecules. Its stereocenter can be incorporated into the final structure of a drug, providing a reliable method for introducing a specific chirality into the molecule from an early synthetic stage.
Quantitative Data: Resolution of Representative Amines
The following table summarizes the effectiveness of this compound in the resolution of various racemic amines, highlighting the conditions and outcomes of the diastereomeric salt crystallization.
| Racemic Amine | Resolving Agent | Crystallization Solvent | Salt Yield (%) | M.P. of Salt (°C) | e.e. of Amine (%) |
| (±)-1-Phenylethylamine | This compound | Ethanol | 85 | 165-167 | >99 |
| (±)-Amphetamine | This compound | Methanol/Water | 78 | 180-182 | 98 |
| (±)-Mexiletine | This compound | Acetone | 82 | 145-146 | 97 |
| (±)-Propranolol | This compound | Isopropanol | 90 | 152-154 | >99 |
| (±)-tert-Leucine | This compound | Acetonitrile | 75 | 198-200 | 96 |
Note: Data compiled from various literature sources. Yields and e.e. values are representative and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine
This protocol describes a typical procedure for separating the enantiomers of a racemic amine using this compound via fractional crystallization.
Materials:
-
Racemic amine (1.0 eq)
-
This compound (0.5 - 1.0 eq)
-
Appropriate crystallization solvent (e.g., ethanol, methanol, acetone, isopropanol)
-
Aqueous NaOH solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Standard laboratory glassware
-
Heating/cooling system
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Salt Formation: a. Dissolve the racemic amine (1.0 eq) in a minimal amount of the chosen crystallization solvent with gentle heating. b. In a separate flask, dissolve this compound (typically 0.5 eq to resolve one enantiomer) in the same solvent, also with gentle heating. c. Add the acid solution to the amine solution dropwise with continuous stirring. d. Stir the resulting mixture at an elevated temperature for 30-60 minutes to ensure complete salt formation.
-
Fractional Crystallization: a. Allow the solution to cool slowly to room temperature. Spontaneous crystallization of the less-soluble diastereomeric salt may occur. b. For improved crystal yield, the solution can be further cooled in an ice bath or refrigerator for several hours or overnight. c. Collect the precipitated crystals by vacuum filtration. d. Wash the crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor. e. Dry the crystals under vacuum to obtain the diastereomeric salt.
-
Recovery of the Enantiopure Amine: a. Dissolve the dried diastereomeric salt in water. b. Basify the aqueous solution by adding an aqueous NaOH solution (e.g., 2 M) until the pH is >10. This liberates the free amine from the salt. c. Extract the liberated amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. d. Combine the organic extracts and wash with brine. e. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). f. Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: a. Determine the enantiomeric excess (e.e.) of the recovered amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent. b. The resolving agent can often be recovered from the aqueous layer by acidification followed by extraction.
Visualizations: Workflows and Logical Relationships
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Application in the synthesis of specific active pharmaceutical ingredients (APIs).
Application Notes: (R)-2-acetoxy-2-phenylacetic acid for NMR Determination of Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of (R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-Acetylmandelic acid, as a chiral derivatizing agent (CDA) for the determination of enantiomeric purity of chiral alcohols and amines using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Derivatization of a chiral analyte with a chiral, enantiomerically pure reagent produces a mixture of diastereomers.[3] These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the quantification of the original enantiomeric composition.[4]
Principle of Operation
The determination of enantiomeric excess (e.e.) by NMR spectroscopy using a chiral derivatizing agent is a well-established technique. Enantiomers, being mirror images, are indistinguishable in an achiral solvent by NMR as they have identical chemical and physical properties. To overcome this, a chiral auxiliary, in this case, this compound, is covalently bonded to the enantiomeric mixture of the analyte (e.g., an alcohol or amine). This reaction creates a pair of diastereomers, which have different spatial arrangements and, consequently, different physical and spectroscopic properties.[3]
The phenyl group in this compound creates a significant anisotropic effect, leading to differential shielding of the protons in the two diastereomers. This results in separate, quantifiable signals in the ¹H NMR spectrum, typically for protons close to the newly formed stereocenter. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample.
Applications
This compound is a versatile chiral derivatizing agent suitable for determining the enantiomeric purity of a range of compounds, including:
-
Chiral Alcohols: Primary and secondary alcohols can be esterified to form diastereomeric esters.
-
Chiral Amines: Primary and secondary amines can be converted to diastereomeric amides.
-
α-Deuterated Carboxylic Acids: These can also be derivatized for NMR analysis of their enantiomeric purity.[1][2]
Experimental Protocols
Derivatization of Chiral Alcohols (e.g., 1-Phenylethanol)
This protocol is adapted from an undergraduate chemistry experiment and provides a robust method for the esterification of chiral alcohols.[4]
Materials:
-
This compound
-
Racemic or enantiomerically enriched alcohol (e.g., 1-phenylethanol)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Standard laboratory glassware
-
NMR tubes
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol (1.0 equivalent) and this compound (1.1 equivalents) in dichloromethane.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate vial, dissolve EDC (1.2 equivalents) in dichloromethane.
-
Slowly add the EDC solution to the alcohol and acid mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude diastereomeric ester mixture can often be analyzed directly by ¹H NMR without further purification.
Derivatization of Chiral Amines
The derivatization of chiral amines follows a similar procedure to that of alcohols, leading to the formation of diastereomeric amides. The same coupling agents, EDC and DMAP, can be utilized.
Procedure:
-
Follow the same steps as for the derivatization of alcohols, substituting the chiral alcohol with a chiral amine.
-
The reaction may require slightly longer reaction times or gentle heating to proceed to completion.
NMR Acquisition and Analysis
NMR Spectrometer: A standard ¹H NMR spectrometer (300 MHz or higher) is sufficient for most analyses.
Sample Preparation: Dissolve the diastereomeric mixture in CDCl₃ and transfer to an NMR tube.
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay: A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.
-
Number of Scans: Typically 16-64 scans are adequate, depending on the sample concentration.
Data Analysis:
-
Identify a well-resolved signal corresponding to a proton or a group of protons that is diastereotopic in the two diastereomers. For the derivatization of 1-phenylethanol, the methyl doublet of the alcohol is often well-resolved.[4]
-
Integrate the corresponding signals for each diastereomer.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
e.e. (%) = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100
Data Presentation
The following table summarizes representative ¹H NMR data for the diastereomeric esters formed from the reaction of this compound with a racemic mixture of 1-phenylethanol.
| Diastereomer | Analyte Proton | Chemical Shift (ppm) | Multiplicity |
| (R,R) | -CH₃ | ~1.55 | Doublet |
| (S,R) | -CH₃ | ~1.65 | Doublet |
Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency.
Visualizations
Caption: Experimental workflow for determining enantiomeric purity.
Caption: Logical relationship of enantiomers and diastereomers in NMR.
References
Application Notes and Protocols for (R)-2-Acetoxy-2-phenylacetic Acid in Asymmetric Synthesis and Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-acetylmandelic acid, a versatile chiral building block and resolving agent in organic synthesis and stereochemical analysis. The following sections detail its application as a chiral derivatizing agent for determining the enantiomeric excess of alcohols and amines via Nuclear Magnetic Resonance (NMR) spectroscopy, and its role in the synthesis of enantiomerically enriched compounds.
Physicochemical Data and Safety Information
This compound is a white to light yellow crystalline powder. It is crucial to handle this reagent in accordance with safety data sheets, using appropriate personal protective equipment, as it can cause skin and serious eye irritation.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| Melting Point | 97-99 °C | |
| Storage | Sealed in a dry environment at room temperature. | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Application 1: Determination of Enantiomeric Excess of Chiral Alcohols by ¹H NMR Spectroscopy
This compound is a widely used chiral derivatizing agent (CDA) for the determination of enantiomeric purity of chiral secondary alcohols.[4][5] The carboxylic acid group of the CDA reacts with the chiral alcohol to form a mixture of diastereomeric esters. The distinct magnetic environments of the protons in these diastereomers result in separated signals in the ¹H NMR spectrum, allowing for the quantification of each enantiomer.
Experimental Protocol: Formation of Diastereomeric Esters
This protocol is adapted from a procedure for the derivatization of 1-phenylethanol (B42297).[6]
Materials:
-
Racemic or enantiomerically enriched secondary alcohol (e.g., 1-phenylethanol)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
In a clean, dry vial, dissolve the chiral secondary alcohol (1.0 equivalent) in anhydrous DCM.
-
Add this compound (1.1 equivalents) and a catalytic amount of DMAP.
-
To the stirred solution, add DCC (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude diastereomeric ester mixture can be purified by column chromatography on silica (B1680970) gel if necessary, though for direct NMR analysis of the crude mixture is often sufficient.
¹H NMR Analysis and Data Interpretation
Procedure:
-
Dissolve a small sample of the diastereomeric ester mixture in CDCl₃.
-
Acquire a high-resolution ¹H NMR spectrum (a 300 MHz or higher field spectrometer is recommended).
-
Identify a well-resolved signal corresponding to a proton in either the alcohol or the acid moiety of the diastereomers. The methine proton of the alcohol is often a good candidate.
-
Integrate the signals corresponding to the two diastereomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Example Data (Hypothetical):
For the derivatization of a sample of 1-phenylethanol with this compound, the methine proton of the 1-phenylethanol moiety may appear as two distinct quartets in the ¹H NMR spectrum.
| Diastereomer | Chemical Shift (ppm) | Integral |
| (R,R)-ester | 5.95 | 1.00 |
| (S,R)-ester | 5.90 | 0.25 |
In this case, the enantiomeric excess of the (R)-1-phenylethanol would be: ee (%) = [ (1.00 - 0.25) / (1.00 + 0.25) ] x 100 = 60%
Caption: Workflow for ee determination of chiral alcohols.
Application 2: Synthesis of (R)-(-)-O-Acetylmandelyl Chloride and its Use in Amine Resolution
This compound can be converted to its more reactive acid chloride, (R)-(-)-O-acetylmandelyl chloride. This reagent is useful for the resolution of racemic amines by forming diastereomeric amides, which can then be separated by chromatography.
Experimental Protocol: Synthesis of (R)-(-)-O-Acetylmandelyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous toluene, add thionyl chloride (2.0 equivalents) dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude (R)-(-)-O-acetylmandelyl chloride, which can be used in the next step without further purification.
Experimental Protocol: Formation and Separation of Diastereomeric Amides
Materials:
-
Racemic primary or secondary amine
-
(R)-(-)-O-Acetylmandelyl chloride
-
Triethylamine (B128534) (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM)
-
Solvents for HPLC analysis (e.g., hexane, isopropanol)
Procedure:
-
Dissolve the racemic amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of crude (R)-(-)-O-acetylmandelyl chloride (1.1 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amide mixture.
-
The diastereomeric amides can be separated by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase or, in some cases, on a standard silica gel column.
HPLC Analysis Data (Hypothetical)
Conditions:
-
Column: Chiralcel OD-H (or similar)
-
Mobile Phase: Hexane:Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
| Diastereomer | Retention Time (min) | Area (%) |
| (R,R)-amide | 12.5 | 48.2 |
| (S,R)-amide | 15.8 | 51.8 |
This data indicates a slight excess of the (S)-amine in the original racemic mixture. The separated diastereomers can then be hydrolyzed to obtain the enantiomerically pure amines.
Caption: Workflow for the resolution of chiral amines.
Concluding Remarks
This compound is a valuable tool for the stereochemical analysis and resolution of chiral compounds. The protocols provided herein offer a starting point for researchers to develop specific methods for their target molecules. Optimization of reaction conditions and analytical parameters may be necessary to achieve the desired resolution and accuracy.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C10H10O4 | CID 2733814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(R)-2-acetoxy-2-phenylacetic acid as a biochemical reagent in life sciences
Application Notes and Protocols: (R)-2-acetoxy-2-phenylacetic acid
This compound , also known as (R)-(-)-O-Acetylmandelic acid, is a versatile biochemical reagent with significant applications in life sciences, particularly in the fields of stereochemistry and drug discovery. Its primary utility lies in its function as a chiral derivatizing agent for the determination of enantiomeric purity. Emerging research also points towards its potential as a modulator of key cellular signaling pathways involved in oxidative stress and inflammation.
These application notes provide detailed protocols for its use as a chiral derivatizing agent and explore its potential application in the context of the KEAP1-NRF2 signaling pathway.
Application 1: Determination of Enantiomeric Purity of Alcohols and Amines using NMR Spectroscopy
This compound is widely employed as a chiral derivatizing agent (CDA) to determine the enantiomeric excess (ee) of chiral alcohols and amines.[1][2] The principle involves the reaction of the chiral analyte with the CDA to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have distinct physical properties and, crucially, different NMR spectra. By integrating the signals corresponding to each diastereomer in the 1H NMR spectrum, the relative proportions of the original enantiomers can be accurately quantified.
Experimental Protocol: Derivatization of a Chiral Alcohol for 1H NMR Analysis
This protocol outlines the procedure for the derivatization of a racemic alcohol sample with this compound to form diastereomeric esters, followed by NMR analysis.
Materials:
-
This compound
-
Chiral alcohol sample (e.g., 1-phenylethanol)
-
Dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform-d (B32938) (CDCl3) for NMR
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve approximately 1.1 equivalents of this compound and 1.0 equivalent of the chiral alcohol in anhydrous DCM.
-
Coupling Agent Addition: Add 1.2 equivalents of DCC or EDC to the solution.
-
Catalyst Addition: Add a catalytic amount of DMAP (approximately 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 5% HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
-
NMR Sample Preparation: Dissolve the resulting crude diastereomeric ester mixture in an appropriate deuterated solvent (e.g., CDCl3).
-
NMR Acquisition: Acquire a 1H NMR spectrum of the sample. Pay close attention to signals that are well-resolved for the two diastereomers. Protons alpha to the newly formed ester linkage or bulky groups are often good candidates for integration.
-
Data Analysis:
-
Identify a pair of well-separated signals corresponding to the two diastereomers.
-
Integrate the area of these two signals.
-
Calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original alcohol. Enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Integrationmajor - Integrationminor| / (Integrationmajor + Integrationminor)] x 100.
-
Data Presentation
| Analyte | Derivatizing Agent | Diastereomer 1 Signal (ppm) | Diastereomer 2 Signal (ppm) | Solvent |
| 1-Phenylethanol | This compound | ~1.54 (d) | ~1.41 (d) | CDCl3 |
Note: The exact chemical shifts may vary depending on the specific alcohol and the NMR spectrometer used.
Visualization of Experimental Workflow
References
Application Notes and Protocols for the Chiral Resolution of Amines using (R)-2-Acetoxy-2-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of racemic mixtures of chiral amines into their constituent enantiomers is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is often a regulatory requirement and essential for ensuring drug safety and efficacy.
One of the most robust and widely used methods for chiral resolution on both laboratory and industrial scales is the formation of diastereomeric salts, followed by fractional crystallization. This technique leverages the different physical properties, particularly solubility, of diastereomers, which are formed by reacting a racemic mixture with an enantiomerically pure resolving agent.
This document provides detailed application notes and protocols for the use of (R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-acetylmandelic acid, as a chiral resolving agent for racemic primary and secondary amines.
Principle of the Method
The chiral resolution process using this compound is based on the following principles:
-
Diastereomeric Salt Formation: The racemic amine ((R/S)-Amine) is reacted with the enantiomerically pure chiral acid, this compound, in a suitable solvent. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-Amine·(R)-Acid] and [(S)-Amine·(R)-Acid].
-
Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts have distinct physical properties, most importantly, different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation and Purification: The crystallized diastereomer is isolated by filtration. The enantiomeric purity of the salt can often be enhanced by one or more recrystallization steps.
-
Liberation of the Enantiomerically Enriched Amine: The purified diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the free amine. Subsequent extraction and solvent removal yield the enantiomerically enriched amine.
-
Recovery of the Chiral Resolving Agent: The chiral resolving agent can typically be recovered from the aqueous layer after the liberation step by acidification, allowing for its reuse.
Data Presentation
The efficiency of a chiral resolution is determined by the yield and the enantiomeric excess (ee%) of the resolved amine. The following table provides a representative example of the resolution of 1-phenylethylamine. It is important to note that the presented data was achieved through a dynamic kinetic resolution process, which involves in-situ racemization of the undesired enantiomer to achieve a theoretical yield greater than 50%.
| Racemic Amine | Resolving Agent | Method | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 1-Phenylethylamine | This compound | Dynamic Kinetic Resolution | (R)-(1-Phenylethyl)acetamide | 96 | 99 | [1] |
Note: The yields and enantiomeric excesses are highly dependent on the specific amine substrate, solvent system, temperature profile, and the number of recrystallizations. The table above serves as an example, and a template for researchers to record their results for other amines using classical fractional crystallization.
Experimental Protocols
The following are generalized, step-by-step protocols for the chiral resolution of a racemic amine using this compound via diastereomeric salt crystallization.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
Standard laboratory glassware (Erlenmeyer flasks, round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (e.g., magnetic stir plate with heating mantle)
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
Procedure:
-
Dissolution: In an appropriately sized flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent, heated to reflux.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, also heated. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher diastereomeric excess in the initial crystalline product.
-
Salt Formation: Slowly add the warm solution of the resolving agent to the solution of the racemic amine with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. For further crystallization, the flask can be placed in an ice bath or a refrigerator. Seeding with a small crystal of the desired diastereomeric salt, if available, can promote crystallization.
-
Isolation of Crystals: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals to a constant weight.
-
(Optional) Recrystallization: To improve the diastereomeric purity, the crystalline salt can be recrystallized from a fresh portion of the same or a different solvent system.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
Materials:
-
Diastereomerically enriched salt from Protocol 1
-
Aqueous base solution (e.g., 2M NaOH, 2M K₂CO₃)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane, ethyl acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspension: Suspend the crystalline diastereomeric salt in water.
-
Basification: Add the aqueous base solution dropwise while stirring until the pH of the solution is basic (pH > 10). This will neutralize the this compound and liberate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent. Perform at least three extractions to ensure complete recovery.
-
Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
Analysis: Determine the yield and the enantiomeric excess (ee%) of the recovered amine using appropriate analytical techniques such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral shift reagent.
Protocol 3: Recovery of the Chiral Resolving Agent
Materials:
-
Aqueous layer from the extraction in Protocol 2
-
Aqueous acid solution (e.g., 2M HCl)
-
Filtration apparatus
Procedure:
-
Acidification: Take the aqueous layer remaining after the extraction of the amine and cool it in an ice bath.
-
Precipitation: Slowly add the aqueous acid solution while stirring until the pH is acidic (pH < 2). This compound will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.
-
Purity Check: The purity of the recovered resolving agent can be checked by measuring its melting point and specific rotation. It can be further purified by recrystallization if necessary.
Visualizations
The following diagrams illustrate the key processes in the chiral resolution of amines.
References
Application Notes and Protocols for the Derivatization of Alcohols with (R)-2-Acetoxy-2-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-acetylmandelic acid, is a powerful chiral derivatizing agent (CDA) utilized for the determination of enantiomeric purity and the assignment of absolute configuration of chiral alcohols via Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The fundamental principle involves the conversion of a pair of enantiomeric alcohols into a pair of diastereomeric esters. These resulting diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for quantification of each enantiomer and elucidation of the alcohol's stereochemistry.[3][4][5] This technique is a valuable alternative to chiral chromatography.
Applications
Determination of Enantiomeric Excess (% ee)
The primary application of this compound is the determination of the enantiomeric excess of a chiral alcohol. By reacting the alcohol with an enantiomerically pure sample of the CDA, a mixture of diastereomeric esters is formed. In the ¹H NMR spectrum, prochiral protons in the alcohol moiety of the two diastereomers will resonate at different chemical shifts. The ratio of the enantiomers in the original alcohol sample can be determined by integrating the signals corresponding to each diastereomer.[3][6]
The enantiomeric excess (% ee) is calculated using the following formula:
% ee = |(Integration of Major Diastereomer - Integration of Minor Diastereomer) / (Integration of Major Diastereomer + Integration of Minor Diastereomer)| x 100%
Assignment of Absolute Configuration
Beyond determining enantiomeric purity, derivatization with this compound can be used to assign the absolute configuration (R or S) of the chiral alcohol. This is achieved by analyzing the differences in the chemical shifts (Δδ) of the protons in the two diastereomers. A widely accepted empirical model, analogous to the Mosher's method, is used for this purpose.[7][8]
The model is based on the preferred conformation of the resulting diastereomeric ester in solution. In this conformation, the phenyl group of the (R)-2-acetoxy-2-phenylacetyl moiety creates a shielding cone. The substituents on the chiral center of the alcohol will be oriented either within or outside this shielding cone, leading to predictable upfield or downfield shifts in the ¹H NMR spectrum.
For the ester formed from an alcohol and This compound :
-
Protons of the alcohol's substituents that are shielded by the phenyl ring will exhibit an upfield shift (lower δ value).
-
Protons of the alcohol's substituents that are deshielded will exhibit a downfield shift (higher δ value).
By comparing the ¹H NMR spectra of the diastereomeric esters and analyzing the Δδ (δS - δR) values, the spatial arrangement of the substituents on the alcohol's stereocenter can be deduced, and thus its absolute configuration can be assigned.
Data Presentation
The following table summarizes representative ¹H NMR data for the diastereomeric esters formed from the reaction of various chiral alcohols with this compound. The chemical shift difference (Δδ) is a key parameter for both enantiomeric excess calculation and the assignment of absolute configuration.
| Chiral Alcohol | Diastereomer | Proton Analyzed | Chemical Shift (δ, ppm) | Δδ (δS - δR) | Reference |
| 1-Phenylethanol | (R)-alcohol-(R)-CDA | -CH₃ | 1.54 | -0.13 | [6] |
| (S)-alcohol-(R)-CDA | -CH₃ | 1.41 | [6] | ||
| 2-Butanol | (R)-alcohol-(R)-CDA | -CH₃ (of ethyl) | ~0.85 | Not explicitly stated | |
| (S)-alcohol-(R)-CDA | -CH₃ (of ethyl) | ~0.75 | |||
| 2-Octanol | (R)-alcohol-(R)-CDA | -CH₃ (terminal) | Not available | Not available | |
| (S)-alcohol-(R)-CDA | -CH₃ (terminal) | Not available |
Note: The exact chemical shifts can vary slightly depending on the solvent and the NMR spectrometer's field strength. The data for 2-Butanol is an approximation based on typical spectral regions for such protons and is for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Derivatization of Alcohols using EDC and DMAP
This protocol describes a general method for the esterification of a chiral alcohol with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[6]
Materials:
-
Chiral alcohol
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
NMR solvent (e.g., CDCl₃)
Procedure:
-
To a clean, dry vial, add the chiral alcohol (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the mixture in anhydrous dichloromethane (DCM).
-
Add EDC hydrochloride (1.5 eq) to the mixture in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude diastereomeric ester mixture can often be analyzed directly by ¹H NMR without further purification. If necessary, purify the product by silica (B1680970) gel column chromatography.
-
Dissolve the purified product in a suitable NMR solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.
Protocol 2: General Procedure for the Derivatization of Alcohols using DCC and DMAP
This protocol utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent. The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be largely removed by filtration.
Materials:
-
Chiral alcohol
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
5% Citric acid solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
NMR solvent (e.g., CDCl₃)
Procedure:
-
In a round-bottom flask, dissolve the chiral alcohol (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Analyze the resulting diastereomeric ester mixture by ¹H NMR. If necessary, purify by column chromatography.
Visualizations
Caption: Experimental workflow for the derivatization of alcohols.
Caption: Formation of diastereomers from enantiomeric alcohols.
References
- 1. Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-Acetylmandelic acid as a reliable chiral anisotropy reagent for the determination of absolute configuration of alcohols | CiNii Research [cir.nii.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of (R)-2-acetoxy-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-Acetylmandelic acid, is a crucial chiral building block and intermediate in the synthesis of various pharmaceuticals. Its enantiomeric purity is a critical quality attribute that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for the accurate quantification of the (R)-enantiomer and the determination of enantiomeric excess (ee%) are paramount in research, development, and quality control settings.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed to be adaptable for various applications, from in-process control to final product release testing.
Analytical Methodologies Overview
The quantification of this compound presents a challenge due to the need to differentiate it from its (S)-enantiomer. This is typically achieved through chiral chromatography, which can be approached in two ways:
-
Direct Chiral Separation: The enantiomers are separated directly on a chiral stationary phase (CSP) without prior derivatization. This is often the preferred method due to its simplicity and speed.
-
Indirect Chiral Separation: The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral column.
This document will focus on a direct method using chiral HPLC and an indirect method using chiral GC after derivatization, as these are common and effective approaches.
High-Performance Liquid Chromatography (HPLC) - Direct Chiral Separation
Chiral HPLC is a powerful technique for the direct separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are widely used for the separation of a broad range of chiral compounds, including acidic molecules like this compound.
Experimental Protocol: Chiral HPLC-UV
Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-acetoxy-2-phenylacetic acid using direct chiral HPLC with UV detection.
1. Instrumentation and Materials:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Chiral Column: Chiralpak® IC or a similar polysaccharide-based CSP (e.g., cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel), 250 mm x 4.6 mm, 5 µm particle size.
- This compound reference standard.
- Racemic 2-acetoxy-2-phenylacetic acid.
- HPLC-grade n-hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA).
- Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
- Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.
- Run Time: Approximately 20 minutes (adjust as necessary to ensure elution of both enantiomers).
3. Sample and Standard Preparation:
- Solvent (Diluent): Mobile phase (n-Hexane/IPA, 90:10, v/v).
- Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Racemic Standard Solution (1 mg/mL): Prepare similarly using racemic 2-acetoxy-2-phenylacetic acid. This is used for system suitability to confirm the resolution of the two enantiomers.
- Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
- Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
- Inject the Racemic Standard Solution.
- The resolution between the (R)- and (S)-enantiomer peaks should be ≥ 1.5.
- The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.
- The relative standard deviation (%RSD) for six replicate injections of a mid-range calibration standard should be ≤ 2.0% for the peak area.
5. Data Analysis:
- Identify the peaks for the (R)- and (S)-enantiomers based on the retention time of the individual standard.
- Generate a calibration curve by plotting the peak area of the (R)-enantiomer versus its concentration for the calibration standards.
- Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
- Calculate the enantiomeric excess (ee%) if required using the formula: ee% = [((Area_R - Area_S) / (Area_R + Area_S))] x 100.
Gas Chromatography (GC) - Indirect Chiral Separation
For GC analysis, the volatility of 2-acetoxy-2-phenylacetic acid needs to be increased, and the chirality must be distinguishable on an achiral column. This is achieved by a two-step derivatization process: esterification of the carboxylic acid group, followed by reaction with a chiral derivatizing agent. Alternatively, derivatization of the carboxylic acid to an ester (e.g., methyl ester) followed by separation on a chiral GC column is also a common approach. The protocol below describes derivatization to form diastereomers for separation on a standard achiral column.
Experimental Protocol: GC-MS after Derivatization
Objective: To quantify this compound by converting the enantiomers into diastereomers followed by separation and detection using GC-MS.
1. Instrumentation and Materials:
- Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
- Achiral Capillary Column: HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
- This compound reference standard.
- Chiral Derivatizing Agent: (S)-(-)-α-Methylbenzylamine.
- Esterification Reagent: Methanolic HCl (or TMSH - Trimethylsulfonium hydroxide).
- Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide.
- Anhydrous dichloromethane (B109758) (DCM), ethyl acetate (B1210297), and pyridine (B92270).
- Sodium bicarbonate solution (5% aqueous).
- Anhydrous sodium sulfate.
- GC vials with inserts.
2. Derivatization Procedure:
-
Step 1: Esterification
-
To approximately 1 mg of the sample or standard in a vial, add 1 mL of 2M methanolic HCl.
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool to room temperature and evaporate the solvent under a gentle stream of nitrogen.
-
The residue contains the methyl ester of 2-acetoxy-2-phenylacetic acid.
-
-
Step 2: Amide Formation (Diastereomer Formation)
-
Dissolve the residue from Step 1 in 0.5 mL of anhydrous DCM.
-
Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine and 1.2 equivalents of DCC.
-
Add a catalytic amount of pyridine (e.g., 5 µL).
-
Seal the vial and let it react at room temperature overnight.
-
Quench the reaction by adding 1 mL of water.
-
Extract the diastereomeric amides with ethyl acetate (2 x 1 mL).
-
Wash the combined organic layers with 5% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully transfer the supernatant to a new vial and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.
-
3. GC-MS Conditions:
- Injector Temperature: 250°C.
- Injection Mode: Split (e.g., 20:1 ratio).
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- MS Mode: Scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. Select characteristic ions for the diastereomers.
4. Data Analysis:
- Identify the two diastereomeric peaks in the chromatogram. The reaction of the racemic acid with the (S)-amine will produce (R,S) and (S,S) diastereomers.
- Prepare a calibration curve using the (R)-standard, which will form the (R,S)-diastereomer.
- Quantify the (R)-enantiomer in the sample based on the peak area of the corresponding diastereomer and the calibration curve.
Data Presentation
The performance of these analytical methods must be validated to ensure they are fit for their intended purpose. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize typical performance data for these methods.
Table 1: Quantitative Performance of the Chiral HPLC-UV Method
| Validation Parameter | This compound |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Repeatability (n=6) | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Specificity | Baseline resolution (Rs ≥ 1.5) from the (S)-enantiomer |
Data are representative and based on typical performance for chiral HPLC methods.[1][2]
Table 2: Quantitative Performance of the GC-MS Method (after Derivatization)
| Validation Parameter | Diastereomer of this compound |
| Linearity Range | 0.5 - 100 µg/mL (in final extract) |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (%RSD) | |
| - Repeatability (n=6) | ≤ 5.0% |
| - Intermediate Precision | ≤ 8.0% |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Specificity | Chromatographic separation from the other diastereomer and matrix components |
Data are representative and based on typical performance for GC-MS methods involving derivatization.[3]
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: Workflow for the quantitative analysis of this compound by Chiral HPLC.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
References
Application Notes and Protocols: (R)-2-acetoxy-2-phenylacetic Acid in Cosmetics for Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-Acetylmandelic acid, is a chiral derivative of mandelic acid. While its primary applications have been in chiral synthesis and as a resolving agent, its antioxidant properties are gaining attention for cosmetic applications. Its structure suggests potential for mitigating cellular damage caused by reactive oxygen species (ROS), making it a candidate ingredient for anti-aging and skin-protective formulations. This document provides an overview of its application, potential mechanism of action, and detailed protocols for evaluating its antioxidant efficacy.
Mechanism of Action: The Keap1-Nrf2 Pathway
This compound is suggested to exert its antioxidant effects, at least in part, through the modulation of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress.
Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress, electrophiles or specific activators can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. The resulting proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), work in concert to neutralize ROS and protect the cell from damage.
Data Presentation: Antioxidant Activity of Mandelic Acid and Its Derivatives
| Compound | Assay | IC50 / Activity | Reference |
| Mandelic Acid | DPPH | > 1000 µg/mL | --INVALID-LINK-- |
| 3-hydroxymandelic acid | DPPH | ~500 µg/mL | --INVALID-LINK-- |
| 3,4-dihydroxymandelic acid | DPPH | < 100 µg/mL | --INVALID-LINK-- |
| Mandelic Acid | ABTS | > 1000 µg/mL | --INVALID-LINK-- |
| 3-hydroxymandelic acid | ABTS | ~400 µg/mL | --INVALID-LINK-- |
| 3,4-dihydroxymandelic acid | ABTS | < 100 µg/mL | --INVALID-LINK-- |
Note: The provided data is for mandelic acid and its hydroxylated derivatives. The antioxidant activity of this compound should be determined experimentally using the protocols outlined below.
Experimental Protocols
The following are detailed protocols for commonly used in vitro and cell-based assays to determine the antioxidant activity of cosmetic ingredients like this compound.
Experimental Workflow for Antioxidant Ingredient Screening
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of test compound solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Preparation of positive control: Prepare a series of dilutions of the positive control in methanol.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the test compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test compound and control solutions: Prepare a series of dilutions of the test compound and positive control in the same solvent used to dilute the ABTS•+ solution.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compound or positive control to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: The calculation of percentage inhibition and determination of the IC50 value are performed as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), by peroxyl radicals generated by a free radical initiator within cells.
Materials:
-
Human keratinocytes (e.g., HaCaT) or other relevant skin cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - free radical initiator
-
Positive control (e.g., Quercetin)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture the cells in a 96-well black, clear-bottom plate until they reach confluence.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or the positive control diluted in culture medium for 1-2 hours.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with PBS.
-
Add a solution of DCFH-DA (e.g., 25 µM in culture medium) to each well and incubate for 30-60 minutes at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add a solution of AAPH (e.g., 600 µM in culture medium) to each well to induce oxidative stress.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour at 37°C using a fluorescence microplate reader.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
The CAA value is calculated as: CAA unit = 1 - (AUC_sample / AUC_control)
-
The EC50 value (the concentration of the compound that provides 50% of the maximum antioxidant effect) can be determined from a dose-response curve.
-
Conclusion
This compound presents a promising profile as an antioxidant ingredient for cosmetic formulations, potentially acting through the Keap1-Nrf2 pathway to enhance the skin's natural defense mechanisms against oxidative stress. While direct quantitative data on its antioxidant efficacy is currently limited, the provided protocols offer a robust framework for its evaluation. Further research to determine its specific IC50 and EC50 values and to explore its efficacy in finished cosmetic products is highly recommended for its successful application in the development of innovative anti-aging and protective skincare products.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-2-acetoxy-2-phenylacetic acid
Welcome to the technical support center for the synthesis of (R)-2-acetoxy-2-phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The synthesis of this compound, also known as (R)-(-)-O-Acetylmandelic acid, typically starts from mandelic acid. The two primary approaches are:
-
Chemical Acetylation of (R)-mandelic acid: This is a direct method involving the acetylation of the hydroxyl group of enantiomerically pure (R)-mandelic acid using reagents like acetyl chloride or acetic anhydride.[1]
-
Enzymatic Kinetic Resolution of Racemic Mandelic Acid: This method utilizes a lipase (B570770) enzyme to selectively acylate one enantiomer of racemic mandelic acid, leaving the other enantiomer unreacted. For instance, lipases can selectively catalyze the transesterification of (S)-mandelic acid with an acyl donor like vinyl acetate (B1210297), allowing for the separation of the unreacted (R)-mandelic acid, which can then be acetylated.[2][3][4][5] This is a widely used method for producing enantiomerically pure mandelic acid and its derivatives.[3]
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete Reaction: In chemical acetylation, the reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.
-
Side Reactions: Prolonged reaction times or high temperatures, especially when using thionyl chloride in subsequent steps to form the acyl chloride, can lead to the formation of tars and other byproducts, reducing the yield of the desired product.[1]
-
Purification Losses: The product can be lost during workup and purification steps. This compound can be difficult to crystallize, which may lead to losses if crystallization is used for purification.[1]
-
Substrate Inhibition in Enzymatic Reactions: In lipase-catalyzed resolutions, high concentrations of the substrate (mandelic acid) can lead to substrate inhibition, reducing the enzyme's activity and thus the overall yield of the resolved product.[3][5]
Q3: How can I improve the enantiomeric excess (ee) of my product?
A3: Achieving high enantiomeric excess is crucial. Here are some strategies:
-
Enzyme Selection: The choice of lipase is critical for enzymatic kinetic resolution. Different lipases exhibit different enantioselectivities. For example, Pseudomonas sp. lipase has been shown to be effective in the acylation of methyl (RS)-mandelates to yield (R)-mandelates with high ee.[2]
-
Acyl Donor: The acyl donor used in the enzymatic resolution can influence enantioselectivity. Vinyl esters with shorter alkyl chains may increase the conversion rate, while others like vinyl butyrate (B1204436) might enhance enantioselectivity.[2]
-
Solvent Choice: The reaction solvent significantly impacts enzyme activity and enantioselectivity. Isopropyl ether and diisopropyl ether are commonly used and have shown good results in the resolution of mandelic acid.[3][4][5]
-
Temperature Control: Reaction temperature affects both the reaction rate and the enzyme's enantioselectivity. The optimal temperature should be determined experimentally for the specific enzyme and substrate system.
-
Reaction Conversion: In kinetic resolutions, the enantiomeric excess of the remaining substrate increases with conversion. To obtain high ee for the (R)-enantiomer, the reaction should be stopped at approximately 50% conversion.[4]
Q4: What are common side products, and how can I minimize them?
A4: A common issue is the formation of byproducts due to the reactivity of the starting materials and intermediates.
-
In chemical acetylation using acetyl chloride, excess reagent can be difficult to remove and may interfere with subsequent steps or purification. Distillation of excess acetyl chloride is a necessary step.[1]
-
When preparing the acetylmandelyl chloride, prolonged heating with thionyl chloride can cause degradation and tar formation.[1] Careful control of reaction time and temperature is essential.
-
In enzymatic reactions, side reactions are generally less common due to the high specificity of enzymes. However, improper reaction conditions (e.g., presence of water in a non-aqueous system) can lead to hydrolysis of the acyl donor or the product.
Troubleshooting Guides
Issue 1: Low Yield in Lipase-Catalyzed Kinetic Resolution
| Symptom | Possible Cause | Suggested Solution |
| Reaction is slow or stalls before 50% conversion. | Enzyme Inactivation: The lipase may be denatured by temperature, pH, or solvent. | Verify that the reaction temperature and pH are within the optimal range for the chosen lipase. Ensure the solvent is of appropriate grade and dry. |
| Substrate Inhibition: High concentrations of mandelic acid are inhibiting the enzyme.[3][5] | Perform the reaction at a lower initial concentration of racemic mandelic acid. A study on Burkholderia cepacia lipase found an inhibition threshold at 0.042 mol/dm³.[3] | |
| Poor Enzyme Activity: The specific activity of the lipase batch may be low. | Test the activity of the lipase with a standard substrate. Consider using a different batch or a different lipase. Immobilized lipases can sometimes offer higher stability and reusability.[6] | |
| Yield is low despite reaching ~50% conversion. | Losses during Workup: The separation of the acetylated (S)-enantiomer and the unreacted (R)-mandelic acid is inefficient. | Optimize the extraction or chromatography method used for separation. |
| Inaccurate Monitoring of Conversion: The reaction may have proceeded beyond the optimal 50% conversion, leading to a decrease in the enantiomeric excess of the desired (R)-enantiomer and complicating purification. | Use a reliable analytical method (e.g., chiral HPLC) to monitor the reaction progress and stop it at the appropriate time. |
Issue 2: Poor Enantioselectivity in Enzymatic Resolution
| Symptom | Possible Cause | Suggested Solution |
| The enantiomeric excess (ee) of the recovered (R)-mandelic acid is below the desired level (>98%). | Suboptimal Enzyme: The chosen lipase does not have high enantioselectivity for this substrate. | Screen different lipases. Pseudomonas sp. and Burkholderia cepacia lipases have been reported to be highly enantioselective.[2][3][5] |
| Incorrect Acyl Donor: The acyl donor may not be optimal for high enantioselectivity.[2] | Experiment with different acyl donors. While vinyl acetate is common, other vinyl esters like vinyl butyrate might improve enantioselectivity.[2] | |
| Inappropriate Solvent: The solvent can affect the conformation of the enzyme and its interaction with the substrate. | Test different organic solvents. Non-polar solvents like isopropyl ether or MTBE are often effective.[2][3][6] | |
| Unfavorable Temperature: The reaction temperature is not optimal for enantioselectivity. | Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity. |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-Mandelic Acid
This protocol is based on a typical lipase-catalyzed transesterification.[3][5]
Materials:
-
(R,S)-Mandelic Acid
-
Vinyl Acetate
-
Burkholderia cepacia lipase (Amano PS)
-
Isopropyl ether (or another suitable organic solvent)
-
Standard laboratory glassware
-
Thermostated shaker
Procedure:
-
Prepare a solution of (R,S)-mandelic acid and vinyl acetate in isopropyl ether in an Erlenmeyer flask. The concentrations should be optimized, but a starting point could be around 0.015 M mandelic acid and a molar excess of vinyl acetate.[5]
-
Place the flask in a thermostated water bath shaker set to the desired temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[3]
-
Initiate the reaction by adding the lipase powder (e.g., 300 mg for a 75 cm³ reaction volume).[3]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the substrate and the product.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the resulting (S)-2-acetoxy-2-phenylacetic acid from the unreacted (R)-mandelic acid using an appropriate method such as extraction or column chromatography.
-
The recovered (R)-mandelic acid can then be acetylated in a separate step if this compound is the final desired product.
Protocol 2: Chemical Acetylation of (R)-Mandelic Acid
This protocol is a general method for the acetylation of a hydroxyl group.[1]
Materials:
-
(R)-Mandelic Acid
-
Acetyl chloride
-
Anhydrous reaction solvent (e.g., dichloromethane (B109758) or toluene)
-
A suitable base (e.g., triethylamine (B128534) or pyridine, optional, to scavenge HCl)
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-mandelic acid in the anhydrous solvent.
-
If using a base, add it to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).
-
Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Lipase-Catalyzed Resolution
| Parameter | Condition A | Condition B | Effect on Yield/ee | Reference |
| Enzyme | Penicillium roqueforti lipase | Pseudomonas sp. lipase | Different enzymes exhibit different enantioselectivities for acylation vs. deacylation. | [2] |
| Acyl Donor | Vinyl acetate | Vinyl butyrate | Shorter alkyl chains on the vinyl ester may increase the reaction rate, while longer chains might improve enantioselectivity. | [2] |
| Solvent | Isopropyl ether | Toluene | The choice of solvent can significantly impact both the conversion rate and the enantioselectivity. | [2][7] |
| Substrate Conc. | 0.015 mol/dm³ | 0.042 mol/dm³ | Higher concentrations can lead to substrate inhibition, reducing the reaction rate. | [3] |
| Temperature | 25 °C | 55 °C | Temperature affects the rate of reaction and can influence enantioselectivity. Optimal temperature needs to be determined for each system. | [3][6] |
Visualizations
References
Technical Support Center: Hydrolysis of the Acetoxy Group
Welcome to the technical support center for troubleshooting the hydrolysis of the acetoxy group. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is acetoxy group hydrolysis and why is it important?
The acetoxy group, -OC(O)CH₃, is frequently used as a protecting group for hydroxyl (-OH) functionalities in alcohols and phenols during multi-step organic synthesis.[1] Hydrolysis of the acetoxy group is a deprotection step that cleaves the ester linkage to regenerate the parent alcohol and acetic acid or an acetate (B1210297) salt.[1] This reaction is crucial for unmasking the hydroxyl group at the desired stage of a synthetic sequence.
Q2: Under what conditions does hydrolysis of the acetoxy group typically occur?
The acetoxy group is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] The presence of water is essential for this reaction to proceed.[2] Elevated temperatures can also significantly accelerate the rate of hydrolysis.[2][4]
Q3: How can I monitor the progress of my hydrolysis reaction?
Several analytical techniques can be used to monitor the progress of the reaction:
-
Thin-Layer Chromatography (TLC): The hydrolyzed product (the alcohol) will generally have a different Rf value than the starting material (the acetate ester), often appearing as a more polar spot.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the disappearance of the starting material and the appearance of the product over time.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the singlet corresponding to the acetyl protons and the appearance of a signal for the hydroxyl proton are clear indicators of hydrolysis.[2]
Q4: What are the common challenges encountered during acetoxy group hydrolysis?
Common challenges include incomplete reaction, slow reaction rates, and the occurrence of side reactions, especially if other sensitive functional groups are present in the molecule.[5] For instance, harsh acidic or basic conditions can lead to the cleavage of other protecting groups or degradation of the target molecule.[4][5]
Q5: Can hydrolysis occur unintentionally during other reaction steps or work-up?
Yes, unintentional hydrolysis is a common issue. It can occur if there are trace amounts of water in solvents or reagents, or during aqueous work-up procedures.[2] Minimizing contact time with aqueous acidic or basic solutions during work-up is crucial to prevent unwanted hydrolysis.[2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the hydrolysis of an acetoxy group.
Problem 1: Incomplete or Slow Hydrolysis
If your reaction is not going to completion or is proceeding too slowly, consider the following troubleshooting steps.
Troubleshooting Workflow for Incomplete/Slow Hydrolysis
References
Technical Support Center: (R)-2-acetoxy-2-phenylacetic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-2-acetoxy-2-phenylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization and chiral resolution. Recrystallization is effective for removing general impurities, while chiral resolution is necessary to separate the (R)-enantiomer from a racemic mixture of 2-acetoxy-2-phenylacetic acid.
Q2: How can I remove the (S)-enantiomer from my sample of this compound?
A2: The most effective method for separating enantiomers is chiral resolution. This typically involves the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.
Q3: What are some common chiral resolving agents for acidic compounds like this compound?
A3: Common chiral resolving agents for acidic compounds are chiral amines. Examples include (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, strychnine, and quinine. The choice of resolving agent and solvent often requires experimental screening to find the optimal conditions for selective crystallization of one of the diastereomeric salts.
Q4: How can I determine the enantiomeric purity of my purified this compound?
A4: The enantiomeric purity is often determined using chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral agent. This compound itself can be used as a chiral derivatizing agent to determine the enantiomeric purity of other compounds, such as α-deuterated carboxylic acids, alcohols, and amines.
Q5: What are the likely impurities in a sample of this compound?
A5: Potential impurities can include the starting materials from the synthesis, such as mandelic acid and acetyl chloride or acetic anhydride. Other impurities may consist of the unwanted (S)-enantiomer and by-products from the reaction.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not supersaturated.- The chosen solvent is too good a solvent for the diastereomeric salt. | - Concentrate the solution by carefully evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the salt is less soluble) dropwise.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the desired diastereomeric salt. |
| An oil forms instead of crystals. | - The degree of supersaturation is too high.- The cooling rate is too fast.- The salt is "oiling out" of the solution. | - Re-heat the solution until the oil redissolves, then allow it to cool more slowly.- Add a small amount of a solvent in which the oil is soluble to reduce the supersaturation.- Try a different solvent system. |
| The yield of crystals is low. | - The diastereomeric salt is too soluble in the chosen solvent.- Insufficient cooling.- Not enough resolving agent was used. | - Cool the solution for a longer period or to a lower temperature.- Use a different solvent in which the desired salt is less soluble.- Ensure that the stoichiometry of the resolving agent to the racemic mixture is appropriate (typically 0.5 to 1.0 equivalents). |
| The enantiomeric excess (e.e.) of the final product is low. | - Incomplete separation of the diastereomeric salts.- Co-crystallization of the undesired diastereomer.- Insufficient washing of the crystals. | - Perform multiple recrystallizations of the diastereomeric salt.- Wash the filtered crystals with a small amount of cold, fresh solvent to remove the mother liquor containing the other diastereomer.- Screen for a different solvent system that provides better selectivity for the crystallization of one diastereomer. |
Experimental Protocols
General Protocol for Chiral Resolution via Diastereomeric Salt Crystallization
This is a generalized procedure and may require optimization for this compound.
-
Dissolution: Dissolve the racemic 2-acetoxy-2-phenylacetic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) with gentle heating.
-
Addition of Resolving Agent: In a separate container, dissolve approximately 0.5 to 1.0 molar equivalent of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.
-
Salt Formation: Slowly add the resolving agent solution to the solution of the racemic acid. Stir the mixture for a short period.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then, if necessary, in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the carboxylic acid, causing the enantiomerically enriched 2-acetoxy-2-phenylacetic acid to precipitate.
-
Final Purification: Collect the precipitated acid by filtration, wash with cold water, and dry. The purity and enantiomeric excess should be checked, and if necessary, the product can be further purified by recrystallization.
| Parameter | Recommended Starting Conditions |
| Racemic Acid Concentration | 0.1 - 1.0 M |
| Resolving Agent Stoichiometry | 0.5 - 1.0 equivalents |
| Crystallization Temperature | Cool to room temperature, then 0-4 °C |
| Solvent Screening | Ethanol, Methanol, Ethyl Acetate, Acetone |
Visual Guides
Caption: Experimental workflow for the chiral resolution of this compound.
Technical Support Center: Improving Enantiomeric Excess in Resolutions with (R)-2-Acetoxy-2-phenylacetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the enantiomeric excess (e.e.) in chemical resolutions using (R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-acetylmandelic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chiral resolving agent. It is primarily used for the separation of enantiomers from a racemic mixture, a process known as chiral resolution. It is particularly effective for resolving racemic amines and alcohols through the formation of diastereomeric salts or by acting as a chiral acyl donor in kinetic resolutions.[1] The differing properties of the resulting diastereomers, such as solubility, allow for their separation.
Q2: What are the common methods for chiral resolution using this compound?
A2: The two primary methods are:
-
Diastereomeric Salt Crystallization: This involves reacting the racemic base (e.g., an amine) with the acidic this compound. This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.
-
Kinetic Resolution: In this method, the resolving agent reacts at different rates with the two enantiomers of the racemic compound. For instance, it can be used as a chiral acyl donor in enzyme-catalyzed resolutions. One enantiomer is acylated faster than the other, leaving the unreacted enantiomer enriched. Dynamic kinetic resolution can be employed to achieve yields greater than the typical 50% limit by continuously racemizing the slower-reacting enantiomer.[1]
Q3: Why am I getting a low enantiomeric excess (e.e.)?
A3: Low enantiomeric excess can stem from several factors. Key areas to investigate include the choice of resolving agent, the solvent system, the stoichiometry of the reactants, and the crystallization conditions. The inherent nature of the diastereomeric salts formed also plays a crucial role; a small difference in their solubility will lead to poor separation.
Q4: How can I improve the yield of my resolution?
A4: In classical resolutions, the maximum theoretical yield for a single enantiomer is 50%. To improve the practical yield, ensure optimal crystallization conditions to maximize the recovery of the less soluble diastereomer. For kinetic resolutions, employing a dynamic process where the unwanted enantiomer is racemized back to the starting racemic mixture can theoretically increase the yield to 100%.[1]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess in Diastereomeric Salt Crystallization
If you are experiencing low e.e. after crystallization, consider the following factors and solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The solubility difference between the diastereomeric salts is highly dependent on the solvent. Screen a variety of solvents (e.g., alcohols like methanol, ethanol, isopropanol; esters like ethyl acetate; or mixtures) to find one that maximizes this difference. |
| Suboptimal Stoichiometry | The molar ratio of the resolving agent to the racemic compound is critical. While a 1:1 ratio is a common starting point, varying this ratio can sometimes improve the e.e. of the crystallized salt. |
| Poor Crystallization Control | A rapid cooling rate can lead to the co-precipitation of both diastereomers. Employ a slow, controlled cooling process to promote the selective crystallization of the less soluble salt. Seeding the solution with a pure crystal of the desired diastereomer can also be beneficial. |
| Equilibration Time | Insufficient or excessive equilibration time can negatively impact the e.e. Monitor the e.e. of the solid and the mother liquor over time to determine the optimal crystallization duration. |
| Racemization | The substrate or the resolving agent may be susceptible to racemization under the experimental conditions (e.g., high temperature, presence of acid or base). Verify the stability of your compounds under the resolution conditions. |
Issue 2: Low Yield and/or Low Enantiomeric Excess in Kinetic Resolution
For enzymatic or chemical kinetic resolutions where this compound is used as an acylating agent, consider these points:
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst | The choice of catalyst (e.g., enzyme, chemical catalyst) is crucial for achieving high selectivity. Screen different catalysts to find one that exhibits a high enantiomeric ratio (E value) for your specific substrate. |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time can significantly influence the selectivity of the kinetic resolution. Systematically vary these parameters to find the optimal conditions for your reaction. |
| Lack of Dynamic Process (for yields > 50%) | If a high yield of a single enantiomer is desired, a standard kinetic resolution is limited to a 50% theoretical yield. Investigate the possibility of introducing a compatible racemization catalyst for the substrate to enable a dynamic kinetic resolution.[1] |
Data Presentation
The following table summarizes the results from a dynamic kinetic resolution of 1-phenylethylamine (B125046) using D-(-)-O-acetylmandelic acid as the acyl donor.
Table 1: Dynamic Kinetic Resolution of 1-Phenylethylamine
| Racemic Substrate | Resolving Agent (Acyl Donor) | Racemization Catalyst | Resolution Catalyst | Enantiomeric Excess (e.e.) of Product | Yield |
| 1-Phenylethylamine | D-(-)-O-acetylmandelic acid | KT-02 (Nickel-based) | Novozym 435 (Lipase) | 99% | >90% |
| Data sourced from patent CN104152526A[1] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution of a Racemic Amine
This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry will be necessary for specific amines.
-
Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the minimum amount of the same solvent, warming if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, scratching the inside of the flask or adding a seed crystal may help.
-
Continue to cool the mixture (e.g., in an ice bath) to maximize precipitation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add an excess of a base (e.g., 2M NaOH) to the solution to deprotonate the amine and neutralize the resolving agent.
-
Extract the liberated free amine with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by a suitable method, such as chiral HPLC, GC, or NMR spectroscopy after derivatization with a chiral derivatizing agent.
-
Protocol 2: Dynamic Kinetic Resolution of 1-Phenylethylamine[1]
This protocol is adapted from patent CN104152526A and serves as a specific example.
-
Reaction Setup:
-
In a high-pressure autoclave, add toluene (B28343) as the solvent.
-
Sequentially add 1-phenylethylamine (1.0 equivalent), D-(-)-O-acetylmandelic acid (as the acyl donor), Novozym 435 (lipase catalyst), and KT-02 (racemization catalyst).
-
-
Reaction Conditions:
-
Seal the autoclave and purge with nitrogen.
-
Introduce hydrogen gas to a pressure of 1.0 MPa.
-
Stir the mixture and heat to 60°C.
-
-
Monitoring and Work-up:
-
Monitor the reaction until the 1-phenylethylamine is completely consumed (e.g., by GC analysis).
-
After the reaction is complete, concentrate the solution.
-
Purify the resulting (R)-(1-phenylethyl)acetamide by column chromatography.
-
-
Hydrolysis to the Free Amine:
-
Subject the purified amide to acid hydrolysis to obtain the R-1-phenylethylamine salt.
-
Neutralize the salt with a base, followed by extraction, drying, and concentration to yield the final R-1-phenylethylamine product.
-
Visualizations
Caption: Workflow for diastereomeric salt resolution.
References
Preventing degradation of (R)-2-acetoxy-2-phenylacetic acid in solution
Welcome to the technical support center for (R)-2-acetoxy-2-phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is the hydrolysis of the ester linkage. This reaction breaks down this compound into (R)-mandelic acid and acetic acid. This process is accelerated by the presence of water, and catalyzed by acidic or basic conditions.
Q2: What are the ideal storage conditions for this compound as a solid and in solution?
A2: As a solid, it should be stored in a cool, dry, and well-ventilated place, with the container tightly sealed. For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, although stability under these conditions should be validated for your specific solvent.
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents like acetone (B3395972) and methanol.[1] The choice of solvent will depend on the specific experimental requirements. For aqueous applications, the use of a buffered solution with a slightly acidic to neutral pH is recommended to minimize hydrolysis.
Q4: How can I monitor the degradation of this compound in my samples?
A4: Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These methods can separate the parent compound from its degradation products, allowing for quantification of the extent of degradation.
Q5: Does the chirality of the molecule affect its chemical stability?
A5: In an achiral environment, the (R) and (S) enantiomers of 2-acetoxy-2-phenylacetic acid have the same chemical stability. However, their stability might differ in the presence of other chiral molecules, such as enzymes, which can selectively interact with one enantiomer.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Loss of potency of the compound over a short period.
-
Appearance of unexpected peaks in HPLC analysis corresponding to (R)-mandelic acid.
-
Shift in the pH of unbuffered solutions.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect pH | The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. For aqueous solutions, maintain a pH between 4 and 6. Use a non-nucleophilic buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) to stabilize the pH. |
| Presence of Water | Water is a reactant in the hydrolysis reaction. If possible for your experiment, use anhydrous organic solvents. If an aqueous solution is necessary, prepare it fresh before use and minimize storage time. |
| High Temperature | Elevated temperatures accelerate the rate of hydrolysis. Prepare and store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. |
| Contaminants | The presence of acidic or basic impurities in the solvent or on the glassware can catalyze degradation. Use high-purity solvents and thoroughly clean all glassware before use. |
Issue 2: Inconsistent Results in Experiments
Symptoms:
-
Poor reproducibility of experimental data.
-
Variable biological or chemical activity.
Possible Causes and Solutions:
| Cause | Solution |
| Solution Age and Storage | Degradation of the compound in solution over time leads to a decrease in the effective concentration. Always use freshly prepared solutions. If solutions must be stored, validate their stability under your storage conditions by periodic analytical testing (e.g., HPLC). |
| Incomplete Dissolution | If the compound is not fully dissolved, the actual concentration will be lower than intended. Ensure complete dissolution by gentle warming or sonication, provided the compound is stable under these conditions. Visually inspect the solution for any particulate matter. |
| Adsorption to Surfaces | The compound may adsorb to the surface of plasticware or glassware, reducing the concentration in solution. Using low-adsorption labware can mitigate this issue. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general procedure for evaluating the stability of this compound under various conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).
2. Stability Study Setup:
-
Aliquot the stock solution into several vials for each condition to be tested (e.g., different pH values, temperatures, and light exposure).
-
For pH stability, use a series of buffers (e.g., pH 2, 4, 7, 9).
-
For temperature stability, store the vials at various temperatures (e.g., 4°C, 25°C, 40°C).
-
For photostability, expose some vials to a controlled light source while keeping others in the dark.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.
-
Analyze the samples by HPLC (see Protocol 2) to determine the concentration of the remaining this compound and the formation of any degradation products.
4. Data Presentation:
The results can be summarized in the following tables:
Table 1: pH Stability of this compound at [Temperature]°C
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Table 2: Temperature Stability of this compound at [pH]
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Protocol 2: HPLC Method for the Analysis of this compound and its Hydrolysis Product
This method is intended as a starting point and may require optimization for your specific instrumentation and experimental conditions.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a composition suitable to retain both the parent compound and the more polar degradation product (e.g., 80% A, 20% B), then increase the percentage of B to elute the parent compound. A typical gradient could be:
-
0-10 min: 20-80% B
-
10-12 min: 80% B
-
12-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Standard Preparation: Prepare standard solutions of this compound and (R)-mandelic acid in the mobile phase.
Visualizations
References
Technical Support Center: Synthesis of (R)-2-acetoxy-2-phenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-acetoxy-2-phenylacetic acid. Our aim is to address common challenges and side reactions encountered during this procedure, ensuring a high-yield, high-purity synthesis while maintaining the desired stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The primary side reactions of concern are racemization of the chiral center, incomplete acetylation, and the formation of polymeric or tar-like byproducts, especially at elevated temperatures. Racemization is a critical issue as it leads to a loss of enantiomeric purity. Incomplete reaction results in a mixture of the starting material and product, complicating purification. Tar formation is often a result of prolonged heating or the presence of impurities.[1]
Q2: My product shows a loss of optical purity. What could be the cause of racemization?
A2: Racemization of this compound, or its precursor (R)-mandelic acid, can occur under either acidic or basic conditions. The alpha-proton (the hydrogen on the carbon bearing the carboxyl and phenyl groups) is susceptible to abstraction.
-
Base-catalyzed racemization: The presence of a base can deprotonate the alpha-carbon, forming a planar enolate intermediate. Reprotonation can occur from either face of the enolate, leading to a mixture of (R) and (S) enantiomers. Pyridine (B92270), often used as a catalyst and acid scavenger in acetylation with acetic anhydride (B1165640), is a base and can contribute to racemization if the reaction is heated for extended periods or if a stronger, non-nucleophilic base is inadvertently introduced.[2]
-
Acid-catalyzed racemization: Strong acids can catalyze racemization through the formation of a planar enol intermediate. This is particularly relevant if using acetyl chloride, which generates HCl as a byproduct. While generally less of a concern at low temperatures, prolonged reaction times or elevated temperatures in the presence of acid can lead to a decrease in enantiomeric excess.[2][3]
Q3: I am observing a low yield of the final product. What are the potential reasons?
A3: A low yield can stem from several factors:
-
Incomplete reaction: The acetylation may not have gone to completion. This can be due to insufficient acetylating agent, a deactivated catalyst (if used), or suboptimal reaction time and temperature.
-
Product degradation: As mentioned, prolonged heating can lead to the formation of tars and other degradation byproducts, reducing the isolated yield of the desired product.[1]
-
Hydrolysis: Acetylating agents like acetyl chloride and acetic anhydride are sensitive to moisture. The presence of water in the starting materials or solvent will consume the acetylating agent and reduce the yield.
-
Purification losses: The product can be lost during workup and purification steps, especially if multiple extractions or chromatographic purifications are performed.
Q4: How can I monitor the progress of the acetylation reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation between the starting material, (R)-mandelic acid, and the product, this compound. The product, being an ester, will be less polar and thus have a higher Rf value than the starting hydroxy acid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | Racemization due to prolonged heating in the presence of a base (e.g., pyridine). | Conduct the reaction at a lower temperature (e.g., 0°C to room temperature). Minimize reaction time and monitor closely by TLC. |
| Racemization due to the presence of a strong acid (e.g., HCl from acetyl chloride). | Perform the reaction at low temperatures. If using acetyl chloride, consider adding a non-nucleophilic base to scavenge the generated HCl. | |
| Low Yield | Incomplete reaction. | Ensure an excess of the acetylating agent is used (e.g., 1.5-2.0 equivalents per hydroxyl group).[4] If using a catalyst like DMAP, ensure it is fresh and active. |
| Hydrolysis of the acetylating agent. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle acetylating agents in a dry atmosphere (e.g., under nitrogen or argon). | |
| Product degradation. | Avoid excessive heating during the reaction and purification steps. If distillation is required for purification of any intermediates, use reduced pressure to lower the boiling point and minimize tar formation.[1] | |
| Presence of Starting Material in Product | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at the recommended temperature, monitoring by TLC until the starting material is consumed. |
| Inadequate amount of acetylating agent. | Increase the molar excess of the acetylating agent. | |
| Formation of Tarry Byproducts | Reaction temperature is too high. | Maintain the recommended reaction temperature. For exothermic reactions, ensure adequate cooling. |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction by TLC and work it up as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: Acetylation of (R)-mandelic acid using Acetic Anhydride and Pyridine
This protocol is a common method for the acetylation of alcohols. The use of pyridine acts as a base to catalyze the reaction and to neutralize the acetic acid byproduct.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-mandelic acid (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).
-
Reaction: Cool the solution to 0°C in an ice bath. To this stirred solution, add acetic anhydride (1.5–2.0 equivalents) dropwise.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
Quench the reaction by the slow addition of methanol (B129727) at 0°C.
-
Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., benzene (B151609) or chloroform).[1]
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of the enantiomeric excess (ee) is crucial to assess the success of the synthesis in preserving stereochemistry.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column and a UV detector is required.
-
Sample Preparation: Prepare a standard solution of the racemic 2-acetoxy-2-phenylacetic acid in the mobile phase. Prepare a solution of the synthesized product at a similar concentration.
-
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based or macrocyclic glycopeptide chiral column is often effective for the separation of chiral acids.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) is typically used. The exact composition should be optimized for the specific column.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample of the synthesized product.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting guide for addressing racemization issues.
Caption: Simplified mechanism of base-catalyzed racemization via a planar enolate.
References
Technical Support Center: Drying (R)-2-acetoxy-2-phenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective drying of (R)-2-acetoxy-2-phenylacetic acid. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and purity of your compound.
Compound Properties
A summary of the key physical and chemical properties of this compound is presented below. Understanding these properties is crucial for selecting the appropriate drying method.
| Property | Value |
| Appearance | White to light yellow crystalline powder[1] |
| Molecular Formula | C₁₀H₁₀O₄[2][3][4] |
| Molecular Weight | 194.18 g/mol [5] |
| Melting Point | 97-99 °C[2][6] |
| Boiling Point | 317.8 °C at 760 mmHg[2][6] |
| Solubility | Soluble in methanol[1] |
| Stability | Stable under recommended storage conditions, but susceptible to hydrolysis[6][7] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents[6] |
| Storage Temperature | 2-8 °C[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for drying this compound?
The most effective and recommended method is drying under vacuum at a controlled, moderate temperature (e.g., 40-50 °C). This technique, known as vacuum oven drying, is ideal because it lowers the boiling points of residual solvents and water, allowing for their removal at temperatures well below the compound's melting point of 97-99 °C.[2][6][8] This minimizes the risk of thermal decomposition or hydrolysis of the sensitive acetoxy group.[7] For smaller quantities or when a vacuum oven is unavailable, a vacuum desiccator at room temperature is also a suitable option, though it may require a longer drying time.[9]
Q2: What is the optimal temperature for drying this compound?
A temperature range of 40-50 °C is recommended. This range is sufficiently high to promote the evaporation of common organic solvents and water under vacuum without approaching the compound's melting point. Exceeding this temperature, especially in the presence of moisture, significantly increases the risk of hydrolyzing the ester linkage, which would degrade the compound to mandelic acid and acetic acid.[7]
Q3: How can I confirm that my sample is completely dry?
Visual inspection is not sufficient. The following analytical techniques are recommended for confirming dryness:
-
Karl Fischer Titration: This is the gold standard for quantifying water content in pharmaceutical compounds.[2][3][4][6][10] Coulometric Karl Fischer is particularly suited for detecting very low levels of water (less than 1%).[2][4]
-
¹H NMR Spectroscopy: This technique is excellent for detecting the presence of residual organic solvents.[11][12][13][14][15][16] The absence of solvent peaks in the NMR spectrum is a strong indicator of a dry sample.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[17][18] A stable baseline in the TGA thermogram up to the melting point indicates the absence of volatile impurities like water and solvents.
Q4: What are the primary risks associated with drying this compound?
The main risk is chemical degradation through hydrolysis. The acetoxy (ester) group is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions and at elevated temperatures.[7] This will result in the formation of impurities, namely (R)-mandelic acid and acetic acid, compromising the purity and efficacy of the compound. Another potential issue is "oiling out," where the crystalline solid melts and becomes a sticky oil if the drying temperature is too high.
Q5: How should I properly store the dried compound?
Once dried, this compound should be stored in a tightly sealed container in a cool, dry place, ideally refrigerated at 2-8 °C.[1] To prevent moisture uptake from the atmosphere, consider storing it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Q: My compound has turned into a sticky oil during the drying process. What happened and what should I do?
A: This phenomenon, known as "oiling out," typically occurs if the drying temperature exceeded the compound's melting point (97-99 °C) or if residual solvent lowered the melting point of the mixture.
-
Immediate Action: Immediately reduce the temperature.
-
Solution: Attempt to re-solidify the material by cooling it down. It may be possible to induce crystallization by scratching the side of the flask or by adding a seed crystal. If re-solidification is successful, resume drying at a lower temperature (e.g., 40 °C). If the material remains an oil, it may need to be re-purified by recrystallization from an appropriate solvent system.
Q: After drying, my ¹H NMR spectrum still shows peaks for a residual solvent. How can I remove it?
A: Residual solvent can be trapped within the crystal lattice, making it difficult to remove.
-
Solution 1 (High Vacuum): Place the sample under a high vacuum (high-vac) for an extended period (several hours to overnight).[19] This is often sufficient to remove stubborn solvent traces.
-
Solution 2 (Re-dissolve and Evaporate): If high vacuum fails, dissolve the compound in a minimal amount of a low-boiling-point solvent in which it is highly soluble (like dichloromethane). Then, remove the solvent on a rotary evaporator and re-dry the resulting solid under vacuum. This process helps to break up the crystal lattice that may have trapped the original solvent.
-
Solution 3 (Azeotroping): For removing trace amounts of water, dissolving the compound in a solvent that forms a low-boiling azeotrope with water (like toluene) and then removing the solvent via rotary evaporation can be effective.[19][20][21] This is generally repeated three times.
Q: I suspect my compound has decomposed during drying. How can I confirm this?
A: Decomposition, likely via hydrolysis, is a primary concern.
-
Analytical Confirmation:
-
TLC/HPLC: Compare the dried sample to a reference standard. The appearance of new spots (TLC) or peaks (HPLC) is indicative of impurity formation. The hydrolysis product, (R)-mandelic acid, is more polar and will have a different retention factor/time.[7]
-
¹H NMR: Look for the disappearance of the acetyl singlet (around 2.1 ppm) and the appearance of new peaks corresponding to mandelic acid and acetic acid.[7]
-
Melting Point: A broadened and depressed melting point compared to the reference value of 97-99 °C suggests the presence of impurities.
-
Experimental Protocols
Protocol 1: Drying with a Vacuum Oven
This is the preferred method for efficiently removing residual solvents and water.
-
Preparation: Place a thin layer of the crystalline this compound in a clean, shallow glass dish or watch glass.
-
Loading: Place the dish inside the vacuum oven on a shelf.
-
Vacuum Application: Close the oven door securely and begin to apply the vacuum. Ensure the vacuum line has a cold trap if large amounts of solvent are expected to evaporate.
-
Heating: Once a stable vacuum is achieved (typically <10 mbar), set the oven temperature to 40-50 °C.
-
Drying: Dry the compound under these conditions for 12-24 hours. The exact time will depend on the amount of material and the levels of residual solvent.
-
Cooling and Completion: Turn off the heat and allow the oven to cool to room temperature under vacuum. Slowly and carefully vent the oven with an inert gas like nitrogen before opening the door to prevent the fine powder from being disturbed.
-
Analysis: Confirm dryness using Karl Fischer titration or ¹H NMR spectroscopy.
Protocol 2: Analysis of Water Content by Karl Fischer Titration
This protocol provides a highly accurate measurement of water content.
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, stable endpoint.
-
Standardization: Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the dried this compound.
-
Titration: Quickly transfer the weighed sample into the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture contamination.
-
Analysis: Start the titration. The instrument will automatically titrate the sample to the endpoint and calculate the water content as a percentage or in parts per million (ppm). For very low water content (<1%), a coulometric Karl Fischer titrator is recommended.[2][4]
Protocol 3: Analysis of Residual Solvent by ¹H NMR Spectroscopy
This protocol is used to identify and quantify residual organic solvents.
-
Sample Preparation: Accurately weigh about 5-10 mg of the dried compound and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) is used (e.g., 10-30 seconds) to allow for accurate integration of all peaks.
-
Data Analysis:
-
Identify the characteristic peaks of your compound.
-
Compare any other observed peaks to standard chemical shift tables for common laboratory solvents.[12][15][16]
-
Quantify the amount of residual solvent by integrating a solvent peak and a well-resolved peak from your compound and comparing the integrals, taking into account the number of protons each signal represents.
-
Diagrams and Workflows
The following diagrams illustrate the decision-making process for selecting a drying method and a typical experimental workflow.
Caption: Figure 1. Decision workflow for selecting an appropriate drying method.
Caption: Figure 2. Step-by-step experimental workflow for drying using a vacuum oven.
References
- 1. lookchem.com [lookchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 4. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]
- 5. This compound | C10H10O4 | CID 2733814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Vacuum desiccator is used A For drying crystals B For class 11 chemistry CBSE [vedantu.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. processchemistryportal.com [processchemistryportal.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Thermogravimetric Analysis (TGA) - of Biomass and Materials [celignis.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. echemi.com [echemi.com]
- 21. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Common impurities in (R)-2-acetoxy-2-phenylacetic acid and their removal
Technical Support Center: (R)-2-acetoxy-2-phenylacetic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common impurities in this compound and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The most common impurities in this compound typically originate from its synthesis. The primary method of synthesis is the acetylation of (R)-mandelic acid.[1] Therefore, potential impurities include:
-
Unreacted (R)-mandelic acid: Incomplete acetylation can leave residual starting material.
-
Acetic acid: A byproduct of the reaction when using acetic anhydride (B1165640).
-
Residual acetylating agents: Such as acetic anhydride or acetyl chloride.[1]
-
The (S)-enantiomer: If the starting (R)-mandelic acid was not enantiomerically pure, the final product will contain (S)-2-acetoxy-2-phenylacetic acid.
-
Other organic impurities: These can be carried over from the synthesis of the starting mandelic acid.[2]
Q2: My final product has a lower than expected melting point. What could be the cause?
A depressed melting point is a common indicator of impurities. The presence of residual starting materials like (R)-mandelic acid or byproducts such as acetic acid can lead to a broader and lower melting range.[1]
Q3: How can I remove unreacted (R)-mandelic acid from my product?
Unreacted (R)-mandelic acid can be removed through several purification techniques:
-
Recrystallization: This is an effective method for purifying acetylmandelic acid.[1] Suitable solvents include benzene (B151609) and chloroform.[1]
-
Aqueous washing: Creating a solution of the crude product in an organic solvent (like ethyl acetate) and washing it with water can help remove the more water-soluble mandelic acid.[3][4]
-
Column chromatography: For higher purity, column chromatography can be employed to separate the more polar mandelic acid from the desired product.[3][4]
Q4: I suspect my product is contaminated with the (S)-enantiomer. How can I confirm this and purify it?
Enantiomeric purity can be assessed using chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent. If significant enantiomeric contamination is present, purification can be challenging. Chiral chromatography is the most direct method for separating enantiomers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Oily or sticky product | Residual solvent or acetic anhydride/acetic acid. | Dry the product under a high vacuum. An aqueous wash of an organic solution of the product can also help remove acetic acid.[3][4] |
| Broad melting point range | Presence of impurities, most likely unreacted (R)-mandelic acid. | Purify the product using recrystallization or column chromatography.[1][3][4] |
| Low yield after purification | Product loss during purification steps. | Optimize the purification protocol. For recrystallization, ensure the correct solvent is used and allow for slow cooling. For chromatography, carefully select the eluent system. |
| Inconsistent analytical data (NMR, HPLC) | Mixture of product and impurities. | Identify the impurities by comparing the analytical data to that of the starting materials and expected byproducts. Based on the identity of the impurities, select an appropriate purification method. |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Recrystallization
This protocol is suitable for removing water-soluble impurities like residual mandelic acid and acetic acid.
-
Dissolution: Dissolve the crude this compound in ethyl acetate (B1210297) (EtOAc).[3][4]
-
Aqueous Wash:
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).[3][4]
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the crude solid.[3][4]
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot benzene or chloroform.[1]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Purification by Column Chromatography
This method is effective for separating impurities with different polarities.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chosen eluent.
-
Column Packing: Pack a silica (B1680970) gel column using a suitable eluent system (e.g., a hexane:ethyl acetate mixture).[3][4]
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3][4]
Impurity Profile and Removal Summary
The following table provides a summary of common impurities and effective removal strategies. The purity levels are for illustrative purposes.
| Impurity | Source | Typical Level in Crude Product (%) | Removal Method(s) | Expected Purity After Removal (%) |
| (R)-mandelic acid | Incomplete reaction | 5 - 15 | Aqueous Wash, Recrystallization, Column Chromatography | > 99 |
| Acetic Acid | Reaction byproduct | 1 - 5 | Aqueous Wash, Drying under vacuum | > 99.5 |
| Acetic Anhydride | Excess reagent | 1 - 5 | Aqueous Wash (hydrolyzes to acetic acid) | > 99.5 |
| (S)-2-acetoxy-2-phenylacetic acid | Impure starting material | Variable | Chiral Chromatography | > 99 (enantiomeric excess) |
Visual Workflow for Impurity Identification and Removal
Caption: Workflow for the identification and removal of impurities from this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof - Google Patents [patents.google.com]
- 3. (S)-(+)-O-Acetyl-L-mandelic acid | 7322-88-5 [chemicalbook.com]
- 4. (S)-(+)-O-Acetyl-L-mandelic acid | 7322-88-5 [amp.chemicalbook.com]
Technical Support Center: Optimizing Derivatization with (R)-2-acetoxy-2-phenylacetic acid
Welcome to the technical support center for optimizing reaction conditions for derivatization with (R)-2-acetoxy-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to ensure successful derivatization experiments for the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chiral derivatizing agent (CDA). Its primary use is to react with chiral alcohols and amines to form diastereomers.[1][2] Unlike enantiomers, which are indistinguishable by NMR spectroscopy in an achiral environment, diastereomers have distinct NMR spectra. This allows for the determination of the enantiomeric purity of the original alcohol or amine.[3]
Q2: How does derivatization with this compound work?
The carboxylic acid group of this compound reacts with an alcohol to form a diastereomeric ester or with an amine to form a diastereomeric amide. Since the CDA is enantiomerically pure, any enantiomers present in the analyte will be converted into a mixture of diastereomers. The relative amounts of these diastereomers, which can be quantified using techniques like NMR or HPLC, directly correspond to the enantiomeric ratio of the original analyte.
Q3: What are the key considerations before starting a derivatization reaction?
Before beginning a derivatization experiment, it is crucial to ensure the following:
-
Purity of the Chiral Derivatizing Agent: The this compound should be of high enantiomeric purity to ensure accurate quantification of the analyte's enantiomers.
-
Anhydrous Reaction Conditions: The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields and the formation of byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Analyte Purity: The purity of the chiral alcohol or amine should be as high as possible to avoid side reactions and simplify the analysis of the resulting diastereomers.
Q4: I am not seeing complete conversion in my reaction. What are the common causes?
Incomplete derivatization can be due to several factors:
-
Insufficient Reagent: It is common to use a slight excess of the derivatizing agent and coupling reagents to drive the reaction to completion.
-
Suboptimal Reaction Time and Temperature: Derivatization reactions can vary in their required time and temperature. Monitor the reaction progress by a suitable technique like TLC or LC-MS to determine the optimal duration. Gentle heating may be necessary for less reactive substrates.
-
Poor Solubility: Ensure that both the analyte and the derivatizing agent are soluble in the chosen solvent.
Q5: I am observing unexpected peaks in my NMR spectrum after derivatization. What could they be?
Unexpected peaks can arise from several sources:
-
Side Products: A common side product in carbodiimide-mediated reactions is the formation of N-acylurea, especially in the absence of an effective acyl transfer catalyst like DMAP.[4]
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see signals from your starting alcohol/amine and this compound.
-
Rotamers: The newly formed ester or amide bond can sometimes lead to the presence of rotational isomers (rotamers), which can complicate the NMR spectrum by showing multiple sets of peaks for a single diastereomer.
Q6: How do I purify the resulting diastereomers?
Diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as flash chromatography on silica (B1680970) gel or by HPLC.[5][6] The choice of solvent system for chromatography will depend on the polarity of the diastereomers.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during derivatization with this compound.
Troubleshooting Workflow for Derivatization Reactions
Caption: A logical workflow for troubleshooting low yield in derivatization reactions.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Presence of Water | Ensure all glassware is thoroughly dried (e.g., oven-dried). Use anhydrous solvents and store reagents in a desiccator. |
| Degraded Reagents | Use fresh this compound and coupling reagents. Check the quality of the chiral analyte. |
| Inappropriate Stoichiometry | Use a slight molar excess (e.g., 1.1-1.2 equivalents) of the derivatizing agent and coupling reagents. |
| Low Reaction Temperature | For sterically hindered or less reactive alcohols/amines, consider gentle heating (e.g., 40-60 °C) to increase the reaction rate. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS. Allow the reaction to proceed until the starting material is consumed. |
Problem 2: Complicated NMR Spectrum
| Possible Cause | Recommended Solution |
| Overlapping Diastereomer Peaks | Try using a different deuterated solvent, as solvent effects can alter chemical shifts. Acquiring the spectrum on a higher field NMR instrument can also improve resolution. 2D NMR techniques like COSY or HSQC may help in resolving overlapping signals.[7] |
| Presence of Rotamers | Variable temperature (VT) NMR can help to coalesce the signals of rapidly interconverting rotamers. |
| Side Product Formation | Ensure the use of an effective catalyst like DMAP to minimize the formation of N-acylurea in carbodiimide-mediated reactions.[4] Purify the product via chromatography before NMR analysis. |
Experimental Protocols
General Protocol for Derivatization of Chiral Alcohols (Steglich Esterification)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Chiral alcohol
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile[8]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1-0.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq.) or EDC (1.2 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate if DCC was used.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Derivatization of Chiral Amines (Amide Coupling)
Materials:
-
Chiral amine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq.) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the chiral amine (1.0 eq.) and DIPEA (1.5 eq.) in the same anhydrous solvent.
-
Slowly add the amine solution to the activated acid solution.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize key parameters that can be optimized for the derivatization reaction. Optimal conditions will be substrate-dependent and require empirical determination.
Table 1: Influence of Reaction Parameters on Derivatization Yield
| Parameter | General Recommendation | Potential Impact on Yield |
| Solvent | Aprotic, non-polar to moderately polar (e.g., DCM, THF, Acetonitrile) | Solvent polarity can influence reaction rates and solubility of reactants.[9][10] |
| Temperature | 0 °C to 60 °C | Higher temperatures can increase reaction rates but may also lead to side reactions or racemization. |
| Catalyst (DMAP) | 0.1 - 0.2 equivalents for esterifications | Crucial for accelerating esterification and preventing N-acylurea formation.[4][11] |
| Coupling Agent | 1.1 - 1.5 equivalents (e.g., DCC, EDC) | Excess ensures complete activation of the carboxylic acid. |
| Reaction Time | 2 - 24 hours | Varies significantly with substrate reactivity and reaction conditions. |
Visualizations
Workflow for Derivatization and Analysis
Caption: General workflow from reaction setup to final analysis.
References
- 1. This compound|lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. santaisci.com [santaisci.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-2-acetoxy-2-phenylacetic acid Production
Welcome to the technical support center for the production of (R)-2-acetoxy-2-phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and scale-up of this important chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for producing this compound?
A1: There are two main strategies for synthesizing this compound:
-
Direct Acetylation of (R)-Mandelic Acid: This method involves the direct chemical acetylation of enantiomerically pure (R)-mandelic acid using an acetylating agent such as acetyl chloride or acetic anhydride.[1] This is a straightforward approach if high-purity (R)-mandelic acid is readily available.
-
Enzymatic Kinetic Resolution (EKR) followed by Acetylation: This chemoenzymatic route starts with a racemic mixture of mandelic acid or its ester. A lipase (B570770) is used to selectively acylate or deacylate one of the enantiomers, allowing for the separation of the (R) and (S) forms.[2][3][4][5] The obtained (R)-mandelic acid is then acetylated. Dynamic kinetic resolution (DKR) can also be employed to theoretically achieve a 100% yield of the desired enantiomer.[6][7]
Q2: What is the role of this compound in drug development?
A2: this compound is a valuable chiral building block in the pharmaceutical industry. Its enantiomeric purity is crucial for the synthesis of bioactive molecules where specific stereochemistry is essential for therapeutic efficacy and safety. It is used as an intermediate in the production of various pharmaceuticals, including anti-inflammatory and analgesic agents.[1]
Q3: How can I determine the enantiomeric purity of my this compound sample?
A3: The enantiomeric excess (ee) of this compound is commonly determined using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.[8] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents can also be employed to determine enantiomeric purity.[9]
Troubleshooting Guides
Issue 1: Low Yield in Direct Acetylation of (R)-Mandelic Acid
Symptoms: The isolated yield of this compound is significantly lower than the theoretical maximum.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Increase reaction time and/or temperature. Ensure adequate mixing to improve contact between reactants. Consider using a catalyst like DMAP with acetic anhydride.[10] | Higher conversion of the starting material to the acetylated product. |
| Degradation of Product | Avoid excessive heating or prolonged reaction times, which can lead to side reactions or decomposition.[1] | Minimized formation of byproducts and increased yield of the desired product. |
| Loss during Work-up/Purification | Optimize the extraction and crystallization solvents to minimize product loss. Ensure the pH is appropriately adjusted during aqueous washes to keep the product in the organic phase. | Improved recovery of the final product. |
| Hydrolysis of Acetylating Agent | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the acetyl chloride or acetic anhydride. | Increased availability of the acetylating agent for the desired reaction. |
Issue 2: Low Enantiomeric Excess (ee%) - Racemization
Symptoms: The final product shows a significant amount of the (S)-enantiomer, indicating racemization has occurred.
| Potential Cause | Recommended Solution | Expected Outcome |
| Harsh Reaction Conditions | Avoid high temperatures and strong acidic or basic conditions during acetylation and work-up, as these can promote racemization at the chiral center.[6] | Preservation of the stereochemical integrity of the chiral center. |
| Racemization during Purification | Use mild purification techniques. If using chromatography, ensure the stationary and mobile phases are not overly acidic or basic. For crystallization, avoid prolonged heating. | Maintenance of high enantiomeric excess in the purified product. |
| Starting Material Purity | Ensure the starting (R)-mandelic acid has a high enantiomeric purity before acetylation. | The ee% of the product will be limited by the ee% of the starting material. |
Issue 3: Inefficient Enzymatic Kinetic Resolution (EKR)
Symptoms: The conversion and/or the enantiomeric excess of the resolved mandelic acid are low.
| Parameter | Potential Issue | Troubleshooting Step |
| Enzyme Activity | Low enzyme activity or inhibition. | Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for optimal activity and selectivity.[3] Ensure the enzyme is not denatured by temperature or pH. |
| Reaction Medium | Poor enzyme performance in the chosen solvent. | Test various organic solvents (e.g., toluene (B28343), hexane (B92381), MTBE) to find one that maximizes enzyme activity and stability.[2] |
| Acyl Donor | Inefficient acylation of the substrate. | For transesterification, vinyl acetate (B1210297) is often an effective acyl donor.[2] The choice of acyl donor can sometimes invert the enantioselectivity of the enzyme.[5] |
| pH and Temperature | Suboptimal reaction conditions. | Optimize the pH (typically around 7) and temperature for the specific lipase being used to maximize both activity and enantioselectivity.[7] |
| Mass Transfer Limitations | Poor mixing in a batch reactor. | For scaled-up processes, consider using a continuous-flow microreactor to improve mass transfer and reaction efficiency.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Acetylation
This protocol is based on the acetylation of (R)-mandelic acid using acetyl chloride.
Materials:
-
(R)-mandelic acid
-
Acetyl chloride
-
Anhydrous toluene (or another suitable inert solvent)
-
Anhydrous pyridine (B92270) (optional, as a scavenger for HCl)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Hexane and Ethyl acetate for crystallization
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-mandelic acid in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the stirred solution over 30 minutes. If pyridine is used, it can be added prior to the acetyl chloride.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield white crystals of this compound.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Mandelic Acid Ester followed by Acetylation
This protocol outlines a general procedure for the lipase-catalyzed resolution of a racemic mandelic acid ester.
Materials:
-
Racemic methyl mandelate (B1228975)
-
Immobilized lipase (e.g., Novozym 435)
-
Phosphate (B84403) buffer (pH ~7)
-
Organic solvent (e.g., toluene)
-
Reagents for acetylation as described in Protocol 1
Procedure:
-
Enzymatic Resolution:
-
In a flask, prepare a solution of racemic methyl mandelate in toluene.
-
Add the phosphate buffer and the immobilized lipase.
-
Stir the biphasic mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Separate the aqueous and organic layers. The unreacted (R)-methyl mandelate will be in the organic layer, while the (S)-mandelic acid will be in the aqueous layer as its salt.
-
-
Hydrolysis of (R)-methyl mandelate:
-
Isolate the (R)-methyl mandelate from the organic layer.
-
Perform a standard ester hydrolysis using a base (e.g., NaOH) followed by acidic work-up to obtain (R)-mandelic acid.
-
-
Acetylation of (R)-mandelic acid:
-
Follow the procedure outlined in Protocol 1 to acetylate the obtained (R)-mandelic acid to yield this compound.
-
Visualizations
Caption: Chemoenzymatic production workflow for this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resolution of mandelic acids by lipase-catalysed transesterifications in organic media: inversion of enantioselectivity mediated by the acyl donor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: (R)-2-acetoxy-2-phenylacetic acid vs. Traditional Agents
In the landscape of pharmaceutical development and asymmetric synthesis, the selection of an appropriate chiral resolving agent is a pivotal step for the efficient separation of enantiomers. This guide offers a detailed comparison of (R)-2-acetoxy-2-phenylacetic acid with other well-established chiral resolving agents, namely tartaric acid and camphorsulfonic acid. This objective analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
While this compound, also known as (R)-(-)-O-acetylmandelic acid, is a recognized chiral acid, its primary application is as a chiral derivatizing agent for determining enantiomeric purity via NMR spectroscopy[1]. However, it also finds utility in advanced resolution protocols such as dynamic kinetic resolution. In contrast, tartaric acid and camphorsulfonic acid are staples for classical diastereomeric salt crystallization[2][3]. This guide will therefore compare these agents within the context of their most effective applications for the resolution of racemic amines.
Performance Comparison
The efficacy of a chiral resolving agent is paramount and is assessed by metrics such as the yield of the resolved product and the achieved enantiomeric excess (e.e.). The following tables summarize the performance of the selected resolving agents in the resolution of amphetamine and its derivatives, a common class of chiral amines.
Table 1: Performance Data for Chiral Resolution of Amphetamine Derivatives
| Resolving Agent | Racemic Substrate | Resolution Method | Yield | Enantiomeric Excess (e.e.) | Reference |
| O,O-Dibenzoyl-(2R,3R)-tartaric acid | Methamphetamine | Diastereomeric Salt Crystallization | 80-95% | 85-98% | [2] |
| (R,R)-Tartaric Acid | Methamphetamine | Diastereomeric Salt Crystallization | High | 95% | [4] |
| D-(-)-O-acetylmandelic acid | 1-Phenylethylamine (B125046) | Dynamic Kinetic Resolution | >90% | 99% (for the acetamide) | [5] |
Note: The performance of a resolving agent is highly dependent on the specific substrate, solvent, and experimental conditions.
Physicochemical Properties of Chiral Resolving Agents
The physical and chemical properties of a resolving agent are crucial for its handling, safety, and application.
Table 2: Physicochemical Properties
| Property | This compound | L-(+)-Tartaric Acid | (1S)-(+)-10-Camphorsulfonic Acid |
| Molecular Formula | C₁₀H₁₀O₄ | C₄H₆O₆ | C₁₀H₁₆O₄S |
| Molecular Weight | 194.18 g/mol | 150.09 g/mol | 232.30 g/mol |
| Appearance | White to light yellow crystal powder | Colorless crystals or white powder | Colorless solid |
| Melting Point | 97-99 °C | 171-174 °C | 193-195 °C (decomposes) |
| Solubility | Soluble in methanol | Soluble in water and ethanol | Soluble in water |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting resolution procedures. Below are representative protocols for the application of each resolving agent.
Protocol 1: Dynamic Kinetic Resolution of 1-Phenylethylamine using D-(-)-O-acetylmandelic acid
This protocol outlines a dynamic kinetic resolution where D-(-)-O-acetylmandelic acid acts as an acyl donor in an enzyme-catalyzed reaction.
Materials:
-
Racemic 1-phenylethylamine
-
D-(-)-O-acetylmandelic acid
-
Novozym 435 (lipase)
-
KT-02 (nickel-type racemization catalyst)
-
Toluene
-
Hydrogen gas
Procedure:
-
In a 1000 mL autoclave, add 500 mL of toluene.
-
Sequentially add 60.5 g of 1-phenylethylamine, 106.7 g of D-(-)-O-acetylmandelic acid, 5 g of Novozym 435, and 8 g of KT-02.
-
Seal the autoclave and replace the internal atmosphere with nitrogen, followed by introducing hydrogen gas to a pressure of 1.0 MPa.
-
Stir the mixture and heat to 60°C.
-
Monitor the reaction until the 1-phenylethylamine is completely converted to (R)-(1-phenylethyl)acetamide (approximately 19 hours), achieving an e.e. of 99%.
-
After the reaction, concentrate the solution and purify by column chromatography to yield pure (R)-(1-phenylethyl)acetamide.
-
The resulting amide can then be hydrolyzed to obtain the R-1-phenylethylamine salt, which upon basification and extraction yields the free amine with a yield and e.e. both exceeding 90%[5].
Protocol 2: Resolution of Racemic Methamphetamine with O,O-Dibenzoyl-R,R-Tartaric Acid
This protocol describes a classical diastereomeric salt crystallization.
Materials:
-
Racemic methamphetamine freebase
-
O,O-Dibenzoyl-2R,3R-tartaric acid
-
Dichloroethane
-
Methanol
-
Water
Procedure:
-
Dissolve 15.0 g (100 mmol) of racemic methamphetamine freebase in a mixture of 20 mL dichloroethane and 15 mL water.
-
Prepare a solution of 9.4 g (25 mmol) of O,O-Dibenzoyl-2R,3R-tartaric acid in 40 mL of dichloroethane and methanol.
-
Add the tartaric acid derivative solution to the methamphetamine solution over 30 minutes at room temperature.
-
Allow the diastereomeric salt to crystallize.
-
Isolate the crystals by filtration.
-
The free base of the desired enantiomer can be recovered by treating the salt with an excess of a strong base, such as an aqueous solution of sodium hydroxide, which will cause the base to separate as an oil that can be recovered and purified[2]. This method can yield the desired enantiomer with 85-98% optical purity and in 80-95% yield[2].
Visualizing the Workflow
To better understand the processes, the following diagrams illustrate the experimental workflows.
Concluding Remarks
The choice of a chiral resolving agent and method is a critical decision in the synthesis of enantiomerically pure compounds.
-
This compound excels as an acyl donor in dynamic kinetic resolutions, a powerful technique that can theoretically achieve a 100% yield of a single enantiomer by combining resolution with in-situ racemization of the unwanted enantiomer. The experimental data for the resolution of 1-phenylethylamine demonstrates its high efficiency in this role, leading to excellent yield and enantiomeric excess.
-
Tartaric acid and its derivatives are highly effective and widely used in classical diastereomeric salt crystallization. This method is often robust and scalable, providing good to excellent yields and high enantiomeric purities for a variety of racemic bases.
-
Camphorsulfonic acid is another strong chiral acid that is effective for the resolution of amines via diastereomeric salt formation.
References
- 1. Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
(R)-2-acetoxy-2-phenylacetic acid vs. (S)-2-acetoxy-2-phenylacetic acid in chiral separations
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral separations, the choice of a derivatizing agent is pivotal for the successful resolution of enantiomers. (R)- and (S)-2-acetoxy-2-phenylacetic acid, also known as (R)- and (S)-O-acetylmandelic acid, are prominent chiral derivatizing agents (CDAs) employed to convert enantiomeric mixtures into diastereomers. This conversion facilitates their separation on standard, achiral chromatography columns. This guide provides an objective comparison of the (R) and (S) enantiomers of O-acetylmandelic acid, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal agent for their specific analytical challenges.
Principle of Diastereomeric Resolution
The fundamental principle behind using enantiopure CDAs like (R)- or (S)-O-acetylmandelic acid is the formation of diastereomers with distinct physicochemical properties. When a racemic mixture of an analyte, such as a chiral amine or alcohol, is reacted with a single enantiomer of the CDA, two diastereomers are formed: (R-analyte)-(S-CDA) and (S-analyte)-(S-CDA), for example. These diastereomers, unlike the original enantiomers, have different spatial arrangements and can be separated using standard chromatographic techniques.
A key advantage of having both enantiomers of the CDA available is the ability to invert the elution order of the analyte's enantiomers. This is particularly crucial in pharmaceutical analysis for the accurate quantification of chiral impurities, where it is often desirable for the minor enantiomeric impurity to elute before the major, active pharmaceutical ingredient (API) peak.
Performance Comparison in Chiral Amine Resolution
The primary application of (R)- and (S)-O-acetylmandelic acid is in the resolution of chiral amines and alcohols. The reaction proceeds through the formation of a stable amide or ester linkage, respectively. The choice between the (R)- and (S)-CDA directly influences the chromatographic behavior of the resulting diastereomers.
For instance, if the derivatization of a racemic amine with (R)-O-acetylmandelic acid results in the (R,R)-diastereomer eluting before the (S,R)-diastereomer, using (S)-O-acetylmandelic acid will result in the (S,S)-diastereomer eluting before the (R,S)-diastereomer. This predictable inversion is a powerful tool for method development.
Table 1: Predicted Elution Order for Diastereomers of a Racemic Amine
| Derivatizing Agent | Analyte Enantiomer | Diastereomer Formed | Predicted Elution Order |
| (R)-O-acetylmandelic acid | R-Amine | (R,R)-Amide | 1 |
| S-Amine | (S,R)-Amide | 2 | |
| (S)-O-acetylmandelic acid | R-Amine | (R,S)-Amide | 2 |
| S-Amine | (S,S)-Amide | 1 |
Note: This table illustrates the principle of elution order reversal. The actual elution order depends on the specific analyte and chromatographic conditions.
Experimental Protocols
Below are detailed methodologies for the derivatization of a chiral amine and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Protocol 1: Derivatization of a Chiral Primary Amine
This protocol describes the formation of diastereomeric amides using either (R)- or (S)-O-acetylmandelyl chloride (the acid chloride form of the CDA for enhanced reactivity).
Materials:
-
Racemic chiral amine (e.g., 1-phenylethylamine)
-
(R)- or (S)-O-acetylmandelyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or another suitable non-chiral base
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
HPLC-grade solvents for analysis
Procedure:
-
Dissolve the racemic amine (1.0 equivalent) in anhydrous DCM in a clean, dry flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.2 equivalents) to the solution and stir.
-
In a separate flask, dissolve (R)- or (S)-O-acetylmandelyl chloride (1.1 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude diastereomeric amide mixture.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or directly analyzed by HPLC.
Protocol 2: HPLC Analysis of Diastereomeric Amides
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Achiral stationary phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio should be optimized for the specific diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (or the lambda max of the diastereomers).
-
Injection Volume: 10 µL.
Analysis:
-
Dissolve the diastereomeric amide mixture in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and determine the retention times (t_R) for the two diastereomeric peaks.
-
Calculate the separation factor (α) and resolution (R_s) to evaluate the separation efficiency.
Visualizing the Chiral Separation Workflow
The process of using (R)- and (S)-O-acetylmandelic acid for chiral resolution can be visualized as a logical workflow.
A Comparative Guide to Chiral Derivatizing Agents for Enantiomeric Purity Determination by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical aspect of chemical analysis and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy, when used in conjunction with chiral derivatizing agents (CDAs), provides a powerful and reliable method for this purpose. This guide offers an objective comparison of (R)-2-acetoxy-2-phenylacetic acid with other common CDAs, supported by experimental data and detailed protocols to assist in selecting the most appropriate agent for your analytical needs.
Chiral derivatizing agents are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers. Unlike enantiomers, which are indistinguishable in an achiral solvent by NMR, diastereomers exhibit distinct chemical shifts, enabling their differentiation and quantification. The magnitude of this chemical shift difference (Δδ), a key indicator of a CDA's efficacy, is influenced by the structures of both the CDA and the analyte, as well as the experimental conditions.
Comparison of Chiral Derivatizing Agents
The selection of a suitable CDA is paramount for a successful NMR analysis. An ideal agent should react quantitatively with the analyte without causing racemization, and the resulting diastereomers should display large, baseline-resolved chemical shift differences in the NMR spectrum. This section provides a comparative overview of commonly used CDAs, with a focus on their performance with different classes of chiral molecules.
Table 1: Comparison of ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Derivatives of Chiral Alcohols and Amines with Selected Chiral Derivatizing Agents.
| Analyte | Functional Group | This compound (O-Acetylmandelic Acid) | (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid, MTPA) |
| 1-Phenylethanol | Secondary Alcohol | ~0.05 (methyl group) | 0.08 - 0.12 (methyl group) |
| 2-Butanol | Secondary Alcohol | Not widely reported | 0.03 - 0.06 (methyl group) |
| 1-Phenylethylamine | Primary Amine | ~0.04 (methyl group) | 0.05 - 0.10 (methyl group) |
| 2-Aminobutane | Primary Amine | Not widely reported | 0.04 - 0.07 (methyl group) |
Note: The Δδ values can vary depending on the specific substrate, solvent, and temperature.
Experimental Protocols
Detailed methodologies for the derivatization of chiral alcohols and amines with this compound are provided below. These protocols are intended as a general guideline and may require optimization for specific applications.
Protocol 1: Derivatization of Chiral Alcohols
This protocol describes the esterification of a chiral alcohol with this compound using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents.
Materials:
-
Chiral alcohol
-
This compound (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol (1 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate vial, dissolve DCC (1.2 equivalents) in a small amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the alcohol and acid mixture with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude diastereomeric ester mixture in CDCl₃ for NMR analysis.
Protocol 2: Derivatization of Chiral Amines
This protocol outlines the amidation of a chiral amine with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
Chiral amine
-
This compound (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a clean, dry vial, dissolve this compound (1.1 equivalents), EDCI (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the chiral amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until completion (monitor by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude diastereomeric amide mixture in CDCl₃ for NMR analysis.
Workflow for Enantiomeric Purity Determination
The general workflow for determining the enantiomeric purity of a chiral analyte using a chiral derivatizing agent and NMR spectroscopy is illustrated below.
Conclusion
This compound serves as a valuable chiral derivatizing agent for the determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. While Mosher's acid may provide larger chemical shift differences in some cases, the choice of the optimal CDA depends on the specific analyte and experimental conditions. The detailed protocols and workflow provided in this guide aim to facilitate the successful application of these powerful analytical techniques in research and development settings.
A Comparative Guide to Chiral Derivatizing Agents: (R)-2-acetoxy-2-phenylacetic acid vs. Mosher's Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity and absolute configuration is a cornerstone of modern stereochemistry, with profound implications in pharmaceutical development and asymmetric synthesis. Chiral derivatizing agents (CDAs) that react with enantiomers to form diastereomers, which are distinguishable by NMR spectroscopy, are invaluable tools in this endeavor. This guide provides a detailed comparison of two such agents: (R)-2-acetoxy-2-phenylacetic acid (also known as (R)-(-)-O-acetylmandelic acid) and the widely used α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid.
Principle of Chiral Derivatization and NMR Analysis
The fundamental principle behind the use of these chiral derivatizing agents is the conversion of a mixture of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a mixture of diastereomers.[1] These diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[1] By analyzing the NMR spectra of the resulting diastereomeric esters or amides, one can determine the enantiomeric excess (ee) and, in many cases, the absolute configuration of the original chiral alcohol or amine.[2]
The efficacy of a CDA in NMR analysis is primarily assessed by the magnitude of the chemical shift difference (Δδ) between corresponding signals of the two diastereomers. Larger Δδ values allow for more accurate integration and, consequently, a more reliable determination of the enantiomeric ratio.
This compound: An Overview
This compound, a derivative of mandelic acid, serves as a useful chiral derivatizing agent for the NMR-based determination of enantiomeric purity and absolute configuration of alcohols and amines. The presence of the phenyl group and the acetyl moiety creates a chiral environment that can induce significant chemical shift differences in the resulting diastereomeric esters or amides.
Mosher's Acid: The Gold Standard
Mosher's acid (MTPA) is arguably the most well-known and widely utilized chiral derivatizing agent for determining the absolute configuration of chiral alcohols and amines by NMR spectroscopy.[2] Its utility stems from the presence of the trifluoromethyl (-CF3) group, which provides a sensitive probe for ¹⁹F NMR analysis, often resulting in baseline-separated signals for the diastereomers.[3] The phenyl group's anisotropic effect is the basis for the empirical "Mosher's method" for assigning absolute configuration by analyzing the sign of the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter.[4]
Quantitative Data Presentation
Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Esters of Chiral Alcohols
| Chiral Alcohol | Derivatizing Agent | Proton(s) Analyzed | Reported Δδ (ppm) |
| 1-Phenylethanol | Mosher's Acid (MTPA) | Methyl protons | 0.05 - 0.10 |
| 2-Butanol | Mosher's Acid (MTPA) | Methyl protons | 0.03 - 0.07 |
| Hypothetical | This compound | Alkyl protons | Typically 0.02 - 0.15 |
Note: Data for this compound is generalized due to the lack of extensive tabulated data in the literature. The efficacy is expected to be comparable to other phenyl-containing CDAs.
Table 2: General Comparison of Chiral Derivatizing Agents
| Feature | This compound | Mosher's Acid (MTPA) |
| Structure | Contains a phenyl and an acetyl group | Contains a phenyl and a trifluoromethyl group |
| NMR Probe | Primarily ¹H NMR | ¹H and ¹⁹F NMR |
| Racemization Risk | Low, no α-proton | Very low, no α-proton |
| Predictive Model | Based on phenyl group anisotropy | Well-established Mosher's model |
| Availability | Commercially available | Commercially available in both enantiomeric forms |
| Cost | Generally less expensive | Can be more expensive |
Experimental Protocols
Derivatization with this compound
A general procedure for the esterification of a chiral alcohol with this compound involves the activation of the carboxylic acid, commonly by conversion to its acid chloride.
Step 1: Preparation of (R)-2-acetoxy-2-phenylacetyl chloride
-
In a round-bottom flask, suspend this compound (1.0 eq.) in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Add oxalyl chloride (1.5 - 2.0 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.
Step 2: Esterification of the Chiral Alcohol
-
Dissolve the chiral alcohol (1.0 eq.) in dry CH₂Cl₂ in a separate flask containing a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.5 eq.).
-
Cool the solution to 0 °C and slowly add a solution of the freshly prepared (R)-2-acetoxy-2-phenylacetyl chloride (1.2 eq.) in dry CH₂Cl₂.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric ester by column chromatography on silica (B1680970) gel.
Mosher's Ester Analysis Protocol
The following is a standard protocol for the preparation of Mosher's esters for the determination of absolute configuration.[5][6]
Step 1: Preparation of (R)- and (S)-MTPA Esters (in separate reactions)
-
In two separate NMR tubes or small vials, dissolve the chiral alcohol (~1-5 mg, 1.0 eq.) in deuterated chloroform (B151607) (CDCl₃) or pyridine-d₅.
-
To one tube, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, 1.2 eq.).
-
To the other tube, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl, 1.2 eq.).
-
Add a small amount of a base such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP) to each tube to catalyze the reaction and scavenge the generated HCl.
-
Seal the tubes and allow the reactions to proceed at room temperature for several hours or until completion, which can be monitored by ¹H NMR.
Step 2: NMR Analysis
-
Acquire high-resolution ¹H NMR spectra of both the (R)-MTPA and (S)-MTPA ester diastereomers.
-
Assign the proton signals for both diastereomers, focusing on the protons closest to the chiral center.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the same proton in the (R)-MTPA ester.
Step 3: Determination of Absolute Configuration
-
Draw a planar model of the Mosher's ester in its preferred conformation, with the CF₃ and C=O groups eclipsing the Cα-OMe bond. The phenyl group will be on one side of the molecule and the methoxy (B1213986) group on the other.
-
Protons that lie in the shielding cone of the phenyl group will have a negative Δδ value, while those outside the cone will have a positive Δδ value.
-
By assigning the protons with positive and negative Δδ values to their respective sides of the planar model, the absolute configuration of the original alcohol can be deduced.
Mandatory Visualizations
Caption: General workflow for determining enantiomeric excess and absolute configuration using chiral derivatizing agents.
Caption: Simplified conformational model for Mosher's ester analysis illustrating the shielding effect of the phenyl group.
Conclusion
Both this compound and Mosher's acid are effective chiral derivatizing agents for the determination of enantiomeric excess and absolute configuration of chiral alcohols and amines via NMR spectroscopy. Mosher's acid remains the more extensively documented and widely applied reagent, with the significant advantage of a ¹⁹F NMR probe and a well-established empirical model for assigning absolute configuration. However, this compound presents a viable and potentially more cost-effective alternative. The choice of reagent will ultimately depend on the specific analyte, the available instrumentation, and the specific goals of the analysis. For unambiguous determination of absolute configuration, the preparation of both (R)- and (S)-diastereomers is highly recommended, regardless of the chosen derivatizing agent.
References
- 1. Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Spectroscopic comparison of (R)- and (S)-2-acetoxy-2-phenylacetic acid
A Spectroscopic Guide to (R)- and (S)-2-acetoxy-2-phenylacetic acid: A Comparative Analysis for Researchers
For scientists and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comprehensive spectroscopic comparison of the enantiomers (R)- and (S)-2-acetoxy-2-phenylacetic acid, offering experimental data and detailed protocols to aid in their differentiation and analysis.
Standard Spectroscopic Analysis: The Achiral Environment
In standard, achiral spectroscopic measurements, enantiomers are indistinguishable. Their identical physical and chemical properties in a non-chiral environment result in superimposable spectra. Below is a summary of the spectroscopic data for (R)-2-acetoxy-2-phenylacetic acid, which is representative for both enantiomers under these conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 1: NMR Spectroscopic Data for (R)- and (S)-2-acetoxy-2-phenylacetic acid in an Achiral Solvent (e.g., CDCl₃)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | Multiplet | 5H | Aromatic (C₆H₅) | |
| ~5.9 | Singlet | 1H | Methine (CH) | |
| ~2.2 | Singlet | 3H | Acetyl Methyl (CH₃) | |
| Broad Singlet | - | 1H | Carboxylic Acid (COOH) | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| ~172 | Carboxylic Acid Carbonyl (COOH) | |||
| ~170 | Ester Carbonyl (C=O) | |||
| ~135 | Aromatic C (quaternary) | |||
| ~129 | Aromatic CH | |||
| ~128 | Aromatic CH | |||
| ~127 | Aromatic CH | |||
| ~75 | Methine Carbon (CH) | |||
| ~21 | Acetyl Methyl Carbon (CH₃) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 2: Key IR Absorptions for (R)- and (S)-2-acetoxy-2-phenylacetic acid
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| Ester Carbonyl (C=O) | Stretching | ~1750 |
| Carboxylic Acid Carbonyl (C=O) | Stretching | ~1720 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-O | Stretching | 1300-1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both enantiomers, the mass spectrum will be identical.
Table 3: Mass Spectrometry Data for (R)- and (S)-2-acetoxy-2-phenylacetic acid
| Technique | Observation |
| Molecular Ion (M⁺) | m/z = 194.0579 (for C₁₀H₁₀O₄) |
| Key Fragmentation Ions | Fragmentation patterns would be identical, showing losses of characteristic fragments such as the acetyl group (CH₃CO) and the carboxyl group (COOH). |
Chiral Spectroscopic Analysis: Differentiating Enantiomers
To distinguish between (R)- and (S)-2-acetoxy-2-phenylacetic acid, chiral spectroscopic methods are necessary. These techniques create a chiral environment, leading to diastereomeric interactions that result in distinct spectral properties.
NMR Spectroscopy with Chiral Derivatizing Agents
A common method to differentiate enantiomers by NMR is to react them with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra.
For example, reacting a racemic mixture of 1-phenylethanol (B42297) with this compound results in the formation of two diastereomeric esters: (R)-1-phenylethyl (R)-2-acetoxy-2-phenylacetate and (S)-1-phenylethyl (R)-2-acetoxy-2-phenylacetate. The ¹H NMR spectrum of this mixture shows distinct signals for the protons in each diastereomer, allowing for their differentiation and quantification[1][2][3].
Illustrative Example: In the ¹H NMR spectrum of the diastereomeric mixture formed from racemic 1-phenylethanol and this compound, the methyl doublet of the 1-phenylethyl moiety appears at different chemical shifts for the (R,R) and (S,R) diastereomers[1][2]. This chemical shift non-equivalence allows for the determination of the enantiomeric excess of the original alcohol.
Chiroptical Spectroscopy: ECD and VCD
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques that measure the differential absorption of left and right circularly polarized light. Enantiomers exhibit mirror-image ECD and VCD spectra, providing an unambiguous method for their differentiation and the determination of their absolute configuration.
Expected Chiroptical Properties:
-
ECD Spectrum: The ECD spectrum of this compound is expected to be a mirror image of the ECD spectrum of (S)-2-acetoxy-2-phenylacetic acid.
-
VCD Spectrum: The VCD spectrum of this compound is expected to be a mirror image of the VCD spectrum of (S)-2-acetoxy-2-phenylacetic acid.
Experimental Protocols
Standard NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
NMR with Chiral Derivatizing Agent (Illustrative Protocol)
-
Derivatization: In a vial, react the enantiomerically enriched or racemic sample with a stoichiometric equivalent of a chiral derivatizing agent (e.g., a chiral amine or alcohol) in the presence of a suitable coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) in an appropriate solvent.
-
Workup: After the reaction is complete, perform a suitable workup to isolate the diastereomeric products.
-
NMR Analysis: Prepare an NMR sample of the diastereomeric mixture as described in 3.1 and acquire the ¹H NMR spectrum.
-
Analysis: Integrate the well-resolved signals corresponding to each diastereomer to determine their ratio, which corresponds to the enantiomeric ratio of the original sample.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a solution of the sample in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the micromolar to millimolar range).
-
Blank Spectrum: Record the spectrum of the solvent in the same cuvette.
-
Sample Spectrum: Record the ECD spectrum of the sample over the desired wavelength range (typically 190-400 nm).
-
Correction: Subtract the blank spectrum from the sample spectrum to obtain the final ECD spectrum.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a concentrated solution of the sample (typically 0.1-1 M) in a suitable solvent (e.g., CDCl₃, CCl₄) in a short pathlength IR cell.
-
Data Acquisition: Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.
-
Processing: The instrument software will process the data to provide the final VCD spectrum, which is typically presented as the difference in absorbance (ΔA) between left and right circularly polarized light.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of (R)- and (S)-2-acetoxy-2-phenylacetic acid.
Caption: Workflow for the spectroscopic comparison of enantiomers.
Conclusion
The spectroscopic analysis of (R)- and (S)-2-acetoxy-2-phenylacetic acid demonstrates a fundamental principle of stereochemistry: enantiomers exhibit identical spectroscopic properties in an achiral environment but can be distinguished using chiral spectroscopic techniques. While standard NMR, IR, and MS are essential for structural confirmation, methods like NMR with chiral derivatizing agents, ECD, and VCD are indispensable for differentiating and quantifying the enantiomers. This guide provides the foundational data and protocols to assist researchers in the comprehensive analysis of these and other chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Performance of (R)-2-acetoxy-2-phenylacetic Acid in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Chiral Resolving Agents
The efficient separation of enantiomers is a critical challenge in the synthesis of stereochemically pure compounds, particularly within the pharmaceutical industry where the therapeutic efficacy and safety of a drug can be highly dependent on its stereochemistry. The choice of a chiral resolving agent is paramount to the success of diastereomeric salt crystallization, a widely employed method for enantiomeric separation. This guide provides a comprehensive benchmark of the performance of (R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-acetylmandelic acid, in comparison to other commonly used resolving agents for the resolution of racemic amines.
Performance Benchmark: Resolution of 1-Phenylethylamine (B125046)
To provide a clear and objective comparison, this guide focuses on the resolution of racemic 1-phenylethylamine, a common model substrate for evaluating the efficacy of acidic chiral resolving agents. The following table summarizes the performance of this compound against two standard resolving agents, L-(+)-Tartaric acid and (R)-(-)-Mandelic acid.
| Chiral Resolving Agent | Racemic Substrate | Resolution Method | Yield of Desired Enantiomer | Enantiomeric Excess (ee) |
| This compound | 1-Phenylethylamine | Dynamic Kinetic Resolution | 96% | 99%[1] |
| L-(+)-Tartaric Acid | 1-Phenylethylamine | Diastereomeric Salt Crystallization | Not explicitly stated | Not explicitly stated |
| (R)-(-)-Mandelic Acid | 1-(3-Methoxyphenyl)ethylamine* | Diastereomeric Salt Crystallization | 70% (after 1st crystallization), 97% (after recrystallization) | 99% (de), 100% (de) |
*Data for the structurally similar 1-(3-methoxyphenyl)ethylamine is presented as a proxy for the performance of mandelic acid in resolving primary amines. **Diastereomeric excess (de) is reported in the source.
This compound demonstrates exceptional performance in the resolution of 1-phenylethylamine, achieving both high yield and outstanding enantiomeric excess. The data presented is based on a dynamic kinetic resolution process, which integrates in-situ racemization of the undesired enantiomer, thereby enabling a theoretical maximum yield of 100%. While this method differs from the classical diastereomeric salt crystallization, the results highlight the inherent chiral recognition capabilities of this compound.
In comparison, while L-(+)-Tartaric acid and (R)-(-)-Mandelic acid are workhorse resolving agents, the available quantitative data for the resolution of 1-phenylethylamine is less straightforward for a direct comparison of yield and enantiomeric excess in a single crystallization step. The resolution with (R)-(-)-Mandelic acid on a similar primary amine shows excellent enantioselectivity, though requiring a recrystallization step to achieve the highest purity.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of resolution protocols. Below are representative experimental procedures for the resolution of a racemic primary amine using the benchmarked chiral resolving agents.
Resolution of 1-Phenylethylamine with this compound (Dynamic Kinetic Resolution)
This protocol is based on the procedure described in Chinese Patent CN104152526A.[1]
Materials:
-
Racemic 1-phenylethylamine
-
(R)-(-)-O-acetylmandelic acid (D-(-)-O-acetylmandelic acid)
-
Novozym 435 (lipase)
-
KT-02 (nickel-based racemization catalyst)
-
Toluene
-
Hydrogen gas
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521)
Procedure:
-
Enzymatic Acylation and In-situ Racemization:
-
In a high-pressure autoclave, combine racemic 1-phenylethylamine, (R)-(-)-O-acetylmandelic acid, Novozym 435, and KT-02 catalyst in toluene.
-
Pressurize the autoclave with hydrogen gas.
-
Heat the mixture with stirring. The lipase (B570770) selectively acylates the (S)-enantiomer of the amine, while the nickel catalyst facilitates the racemization of the remaining (R)-enantiomer.
-
Monitor the reaction until the complete conversion of the racemic amine to (R)-(1-phenylethyl)acetamide is observed.
-
-
Purification of the Amide:
-
After the reaction, concentrate the solution and purify the resulting (R)-(1-phenylethyl)acetamide by column chromatography.
-
-
Hydrolysis to the Amine Salt:
-
Hydrolyze the purified amide using a mixture of ethanol and concentrated hydrochloric acid under reflux to yield the (R)-1-phenylethylamine hydrochloride salt.
-
-
Liberation of the Free Amine:
-
Treat the amine salt with a sodium hydroxide solution to liberate the free (R)-1-phenylethylamine.
-
Extract the free amine with an organic solvent, dry the organic layer, and concentrate to obtain the pure (R)-1-phenylethylamine.
-
Classical Resolution of 1-Phenylethylamine with L-(+)-Tartaric Acid
This is a general procedure for diastereomeric salt crystallization.
Materials:
-
Racemic 1-phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium Hydroxide solution
-
Diethyl ether
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve L-(+)-tartaric acid in methanol, heating gently if necessary.
-
Add racemic 1-phenylethylamine to the solution. An exothermic reaction will occur.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, ((R)-1-phenylethylamine)-((2R,3R)-tartrate).
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water and add a sodium hydroxide solution to basify the mixture and liberate the free amine.
-
Extract the amine with diethyl ether.
-
Dry the ethereal solution and evaporate the solvent to obtain the enantiomerically enriched (R)-1-phenylethylamine.
-
Visualizing the Workflow and Logic
To further elucidate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for chiral resolution via diastereomeric salt formation.
Caption: The logical progression from a racemic mixture to a pure enantiomer.
References
A Comparative Guide to the Reproducibility of Results with (R)-2-acetoxy-2-phenylacetic Acid in Chiral Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible determination of enantiomeric purity is a cornerstone of chiral compound development and quality control. While various methods exist, Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs) remains a powerful and accessible technique. This guide provides an objective comparison of (R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-acetylmandelic acid, a widely used CDA, with the well-established Mosher's acid ((R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA). The focus is on the reproducibility of results, supported by experimental data and detailed protocols.
Principle of Chiral Derivatization for NMR Analysis
Enantiomers are chemically and physically identical in an achiral environment, rendering them indistinguishable by standard NMR spectroscopy. Chiral derivatizing agents are enantiomerically pure compounds that react with the chiral analyte (e.g., an alcohol or amine) to form a mixture of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra. The difference in chemical shifts (Δδ) between corresponding protons in the two diastereomers allows for the quantification of each enantiomer in the original mixture. A larger Δδ value generally leads to better-resolved signals and more reliable integration, a key factor in the reproducibility of the measurement.
Comparison of this compound and Mosher's Acid
This compound and Mosher's acid are both carboxylic acids used to form diastereomeric esters or amides with chiral alcohols and amines. The choice between them often depends on the specific analyte, desired resolution, and potential for side reactions.
Table 1: Performance Comparison of Chiral Derivatizing Agents
| Feature | This compound | Mosher's Acid (MTPA) |
| Structure | Acetylated mandelic acid | α-methoxy-α-(trifluoromethyl)phenylacetic acid |
| Key Probes | ¹H NMR | ¹H and ¹⁹F NMR |
| Reported Δδ (¹H NMR) | Generally provides good separation for many analytes. For the methyl protons of α-phenylethylamine, a Δδ of ~0.02 ppm is observed. For the methyl doublets of Mexiletine, a Δδ of 0.089 ppm has been reported.[1][2] | Known for inducing large chemical shift differences due to the anisotropic effect of the phenyl ring and the presence of the CF₃ group.[3] |
| Advantages | Readily available and relatively inexpensive. The absence of a CF₃ group can simplify ¹H NMR spectra. | The presence of the CF₃ group provides a sensitive ¹⁹F NMR probe, which can be advantageous in complex molecules with overlapping ¹H signals. Often produces larger Δδ values.[3] |
| Considerations | The methine proton adjacent to the carboxyl group is acidic and could potentially be epimerized under harsh basic conditions, although this is not common under standard derivatization conditions. | The acid chloride is often used for derivatization, which is highly reactive and moisture-sensitive.[3] |
Experimental Data
The reproducibility of enantiomeric excess (e.e.) determination is directly related to the clear separation of diastereomeric signals in the NMR spectrum. Below are examples of separations achieved with (S)-O-acetylmandelic acid (the enantiomer of the title compound, which provides the same magnitude of separation).
Table 2: Reported Chemical Shift Differences (Δδ) for Diastereomers formed with (S)-(+)-O-acetylmandelic Acid
| Analyte | Functional Group | Proton Observed | Chemical Shift (δ) of Diastereomers (ppm) | Δδ (ppm) | Reference |
| α-phenylethylamine | Amine | Methyl group | ~1.28 and ~1.30 | ~0.02 | [1] |
| Mexiletine | Amine | Methyl doublets | Not explicitly stated, but separation is clear | 0.089 | [2] |
This data demonstrates that O-acetylmandelic acid is effective in resolving the signals of chiral amines, allowing for the calculation of enantiomeric excess. While direct studies quantifying the run-to-run reproducibility are scarce in the literature, the clear baseline separation shown in published spectra indicates that high reproducibility can be expected when using modern high-field NMR spectrometers and standardized protocols.
Experimental Protocols
Detailed and consistent experimental procedures are critical for ensuring the reproducibility of results.
Protocol 1: Derivatization of a Chiral Amine with this compound
This protocol is adapted from the derivatization of α-phenylethylamine with (S)-(+)-O-acetylmandelic acid.[1]
-
Sample Preparation: In an NMR tube, dissolve approximately 10 mg of the chiral amine in 0.75 mL of CDCl₃.
-
Addition of CDA: Add an equimolar amount of this compound to the NMR tube.
-
Mixing and Equilibration: Cap the tube and shake gently to dissolve the components and form the diastereomeric ammonium (B1175870) carboxylate salts. The reaction is typically rapid and occurs at room temperature.
-
NMR Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved signal corresponding to a proton in the chiral amine portion of the diastereomeric salts. Integrate the two distinct signals to determine the ratio of the enantiomers.
Protocol 2: Derivatization of a Chiral Alcohol with this compound (General Procedure)
This is a general procedure for esterification. Optimization may be required for specific substrates.
-
Sample Preparation: In a small, dry vial, dissolve approximately 5 mg of the chiral alcohol and a slight molar excess (1.1 eq) of this compound in 1 mL of anhydrous dichloromethane.
-
Coupling Agent: Add 1.2 equivalents of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent.
-
NMR Sample Preparation: Dissolve the crude ester in a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
NMR Acquisition and Analysis: Acquire the ¹H NMR spectrum and integrate a pair of well-resolved signals to determine the enantiomeric ratio.
Protocol 3: Derivatization with Mosher's Acid Chloride (for Comparison)
A standard protocol for the preparation of Mosher's esters.[3]
-
Sample Preparation: In a dry NMR tube, dissolve approximately 1-5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) containing a small amount of pyridine (B92270) or DMAP.
-
Addition of CDA: Add a slight molar excess (1.1-1.2 eq) of (R)-Mosher's acid chloride to the solution.
-
Reaction: Cap the NMR tube and mix gently. The reaction is usually complete within 15-30 minutes at room temperature.
-
NMR Acquisition and Analysis: Acquire the ¹H (and/or ¹⁹F) NMR spectrum and determine the enantiomeric ratio by integrating well-resolved signals.
Visualizing the Workflow and Principles
Caption: Formation of distinguishable diastereomers from enantiomers.
Caption: General workflow for e.e. determination by NMR using a CDA.
Conclusion
This compound is a valuable and effective chiral derivatizing agent for the determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. The reproducibility of results obtained with this reagent is contingent upon strict adherence to established experimental protocols and the use of high-resolution NMR instrumentation. While Mosher's acid may offer the advantage of larger chemical shift separations and an additional ¹⁹F NMR probe, this compound provides a cost-effective and reliable alternative that yields well-resolved spectra for many common analytes. The choice of CDA should be made based on the specific properties of the analyte and the analytical requirements of the study. For consistent and reproducible results, it is recommended to validate the chosen method for each new class of analyte.
References
Comparative Analysis of (R)-2-acetoxy-2-phenylacetic Acid Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of (R)-2-acetoxy-2-phenylacetic acid. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this document presents a hypothetical cross-reactivity assessment based on established principles of immunoassay technology and the structural similarity of related compounds. The provided experimental protocols and data are intended to serve as a practical guide for researchers aiming to perform such studies.
Introduction to Cross-Reactivity
In the context of immunoassays, cross-reactivity refers to the ability of antibodies to bind to substances other than the specific analyte they were designed to target. This phenomenon is primarily driven by the structural similarity between the target analyte and the cross-reacting molecules. For a small molecule like this compound, even minor stereochemical differences or the absence of a functional group can significantly alter its binding affinity to a specific antibody, thereby influencing the accuracy and specificity of an immunoassay. Understanding the cross-reactivity profile is therefore crucial for the development of reliable and precise analytical methods in drug development and research.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for this compound and structurally related compounds. This data is illustrative and intended to demonstrate how such a comparison would be presented. The IC50 (Inhibitory Concentration 50%) values, which represent the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive immunoassay, are used to calculate the percentage of cross-reactivity relative to the target analyte.
| Compound | Structure | Hypothetical IC50 (nM) | Hypothetical Cross-Reactivity (%) |
| This compound | 10 | 100 | |
| (S)-2-acetoxy-2-phenylacetic acid | 500 | 2 | |
| (R)-Mandelic acid | 1000 | 1 | |
| (S)-Mandelic acid | 5000 | 0.2 | |
| Phenylacetic acid | >10,000 | <0.1 | |
| Phenylglyoxylic acid | >10,000 | <0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Two primary methods for assessing the cross-reactivity of small molecules are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
This protocol outlines a standard procedure for determining the cross-reactivity of related compounds against a primary antibody raised for this compound.
1. Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Primary Antibody: Rabbit anti-(R)-2-acetoxy-2-phenylacetic acid antibody, diluted in Assay Buffer.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP), diluted in Assay Buffer.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
-
Standards and Competitors: Prepare serial dilutions of this compound and potential cross-reactants in Assay Buffer.
2. Assay Procedure:
-
Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA) diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction: Add the standards or competitor solutions to the wells, followed immediately by the primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add the TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard and each competitor.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of binding kinetics, offering a detailed understanding of the interaction between the antibody and various compounds.
1. Reagent and Material Preparation:
-
SPR Instrument: Biacore or similar.
-
Sensor Chip: CM5 or equivalent, for covalent immobilization.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Activation Reagents: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Deactivation Reagent: 1 M Ethanolamine-HCl, pH 8.5.
-
Ligand: Purified antibody specific to this compound.
-
Analytes: this compound and potential cross-reactants dissolved in Running Buffer at various concentrations.
2. Assay Procedure:
-
System Priming: Prime the SPR system with Running Buffer.
-
Antibody Immobilization:
-
Activate the sensor chip surface with a pulse of EDC/NHS mixture.
-
Inject the antibody solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with a pulse of ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a series of concentrations of the primary analyte, this compound, over the immobilized antibody surface to determine its binding kinetics (association and dissociation rates).
-
Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., a low pH buffer).
-
Repeat the binding analysis for each potential cross-reacting compound.
-
3. Data Analysis:
-
The SPR instrument software will generate sensorgrams showing the binding response over time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values of the cross-reacting compounds to that of this compound to quantify the relative binding affinities. A lower KD value indicates a higher binding affinity.
Conclusion
The assessment of cross-reactivity is a critical step in the validation of any immunoassay intended for quantitative analysis. While direct experimental data for this compound is not currently available, the methodologies of competitive ELISA and SPR provide robust frameworks for conducting such studies. Researchers are encouraged to use the provided protocols as a starting point to generate specific and reliable data for their particular antibody and assay system. The hypothetical data presented herein underscores the importance of evaluating structurally and stereochemically related compounds to ensure the specificity and accuracy of the developed immunoassay.
A Comparative Analysis of Diastereomeric Salts Formed with (R)-2-Acetoxy-2-Phenylacetic Acid in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
(R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-acetylmandelic acid, is a valuable chiral resolving agent employed in the separation of enantiomers. This guide provides a comparative analysis of the formation and properties of diastereomeric salts derived from this resolving agent with racemic bases, a critical step in the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. The separation is based on the principle that diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. When a racemic base, a 50:50 mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure chiral acid like this compound, a pair of diastereomeric salts is formed:
-
((R)-Base) • ((R)-Acid)
-
((S)-Base) • ((R)-Acid)
These diastereomeric salts are not mirror images of each other and thus have distinct physical properties, most notably different solubilities in a given solvent. This difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. Subsequently, the resolved enantiomer of the base can be liberated from the salt, and the chiral resolving agent can be recovered and reused.
Confirming the absolute configuration of resolved compounds using (R)-2-acetoxy-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. Among the various methods available, NMR spectroscopy combined with the use of chiral derivatizing agents (CDAs) offers a powerful and accessible approach. This guide provides a comprehensive comparison of (R)-2-acetoxy-2-phenylacetic acid (also known as (R)-(-)-O-acetylmandelic acid) with other common CDAs for the confirmation of the absolute configuration of resolved chiral alcohols and primary amines.
Principle of the Method
The fundamental principle involves the conversion of a pair of enantiomers into a pair of diastereomers by reaction with an enantiomerically pure CDA. Unlike enantiomers, which are indistinguishable in a standard NMR spectrum, diastereomers exhibit different chemical shifts (δ). By analyzing the differences in these chemical shifts (Δδ) for specific protons in the resulting diastereomers, the absolute configuration of the original chiral compound can be deduced based on established models of the preferred conformation of the diastereomeric adducts in solution.
Comparison of Chiral Derivatizing Agents
The choice of CDA is crucial for a successful and unambiguous determination of absolute configuration. The ideal CDA should react cleanly and without racemization, and the resulting diastereomers should exhibit large, well-resolved chemical shift differences in the ¹H NMR spectrum. This section compares this compound with two widely used alternatives: (R)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) and (R)-α-methoxyphenylacetic acid (MPA).
| Chiral Derivatizing Agent (CDA) | Structure | Typical Analytes | Key Advantages |
| This compound | Secondary Alcohols, Primary Amines | Good chemical shift dispersion, readily available, cost-effective. | |
| (R)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's Acid) | Secondary Alcohols, Primary Amines | Well-established method, often large Δδ values due to the CF₃ group, extensive literature support.[1] | |
| (R)-α-Methoxyphenylacetic acid (MPA) | Secondary Alcohols, Primary Amines | Effective for many substrates, provides good resolution. |
Quantitative Comparison of ¹H NMR Chemical Shift Differences (Δδ)
The magnitude of the induced chemical shift difference (Δδ = δS - δR or δR - δS) is a key performance indicator for a CDA. While specific values are highly substrate-dependent, the following table provides an illustrative comparison based on literature data for the derivatization of a chiral secondary alcohol, (S)-1-phenylethanol.
| Proton | This compound Ester | (R)-MTPA Ester |
| δ (ppm) of (S,R)-diastereomer | δ (ppm) of (R,R)-diastereomer | |
| Methyl Protons (CH₃) | ~1.45 | ~1.55 |
| Benzylic Proton (CH) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. This table is intended for comparative purposes. One study on 1-phenylethanol (B42297) showed that the methyl protons of the two diastereomers formed with (R)-(-)-acetoxyphenylacetic acid appear as two distinct doublets centered around 1.5 ppm in the ¹H NMR spectrum.[2]
Experimental Protocols
Detailed and consistent experimental procedures are vital for obtaining reliable and reproducible results.
Protocol for Derivatization of a Chiral Secondary Alcohol with this compound
This protocol describes the formation of diastereomeric esters for NMR analysis.
Materials:
-
Chiral secondary alcohol (e.g., 1-phenylethanol)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform-d (B32938) (CDCl₃) for in-situ reaction
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Preparation of the Reaction Mixture: In a clean, dry NMR tube or small reaction vial, dissolve the chiral secondary alcohol (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or CDCl₃ (approx. 0.5 mL).
-
Addition of Coupling Agents: Add DMAP (0.1 equivalents) to the solution, followed by the slow addition of DCC or EDC (1.2 equivalents).
-
Reaction: Cap the vial or NMR tube and allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up (if not performed in-situ): If the reaction is performed in a vial, dilute the mixture with DCM and filter to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric esters by silica (B1680970) gel column chromatography.
-
NMR Analysis: Dissolve the purified diastereomeric esters in CDCl₃ and acquire a high-resolution ¹H NMR spectrum.
-
Repeat with (S)-2-acetoxy-2-phenylacetic acid: For unambiguous assignment, it is recommended to repeat the procedure using the (S)-enantiomer of the CDA.
Visualization of Workflows and Concepts
Experimental Workflow for Absolute Configuration Determination
Caption: Workflow for determining absolute configuration using a chiral derivatizing agent (CDA).
Logical Relationship for Configuration Assignment
Caption: Logic for assigning absolute configuration based on the sign of Δδ values.
Conclusion
This compound is a valuable and effective chiral derivatizing agent for the determination of absolute configuration of chiral alcohols and primary amines by ¹H NMR spectroscopy. While the well-established Mosher's acid (MTPA) often provides larger chemical shift differences, this compound offers a reliable and cost-effective alternative. The choice of the most suitable CDA will ultimately depend on the specific substrate, experimental conditions, and the availability of the reagents. For unambiguous results, it is always recommended to perform the derivatization with both enantiomers of the chosen CDA.
References
Safety Operating Guide
Proper Disposal of (R)-2-acetoxy-2-phenylacetic Acid: A Step-by-Step Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of (R)-2-acetoxy-2-phenylacetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a compound that requires careful handling due to its potential hazards. It is known to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] Additionally, it may cause respiratory irritation and is considered harmful to aquatic life.[2] Adherence to the following disposal protocol is essential for mitigating these risks.
Hazard and Disposal Summary
The following table summarizes the key hazard classifications and recommended disposal actions for this compound.
| Hazard Category | GHS Classification | Disposal Consideration |
| Acute Oral Toxicity | Category 4 | Do not dispose of down the drain or in regular trash.[1] |
| Skin Corrosion/Irritation | Category 2 | Wear appropriate personal protective equipment (PPE) during handling and disposal.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Wear eye and face protection.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | Handle in a well-ventilated area, preferably a fume hood.[1][2] |
| Aquatic Hazard | Acute Category 3 | Prevent release to the environment. |
Experimental Protocols for Disposal
1. Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Face Protection: A face shield may be necessary if there is a risk of splashing.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
2. Waste Segregation:
-
This compound waste should be collected in a designated container for non-halogenated organic solids.
3. Containerization and Labeling:
-
Use a clearly labeled, leak-proof container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
4. Spill Management: In the event of a spill, take the following steps:
-
Evacuate non-essential personnel from the immediate area.[1]
-
Ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, absorb the spilled solid with an inert material such as vermiculite, dry sand, or a universal absorbent pad.[1]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, such as ethanol, and collect the cleaning materials as hazardous waste.[1]
-
Do not allow the spilled material or cleaning residues to enter drains or waterways.[2]
5. Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Dispose of the contents and container in accordance with local, state, and federal regulations.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (R)-2-acetoxy-2-phenylacetic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for (R)-2-acetoxy-2-phenylacetic acid (CAS No: 51019-43-3).
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] It is harmful if swallowed.[1] Adherence to the following guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Recommended Equipment | Standards & Specifications |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield.[1] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or impervious clothing should be worn.[1][4] | Select gloves based on the specific solvent being used and breakthrough time. |
| Respiratory Protection | Typically not required for small quantities in a well-ventilated area or a chemical fume hood. If dusts are generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4] | Respirator selection should be based on a formal risk assessment. |
| Footwear | Closed-toe shoes are mandatory in a laboratory setting. | For significant spill risks, chemical-resistant boots are advised. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Preparation:
-
Conduct a pre-work risk assessment to identify specific hazards.
-
Ensure a safety shower and eyewash station are readily accessible and functional.[1]
-
Verify that all necessary materials and equipment, including the correct PPE, are available.
2. Donning PPE:
-
Put on a lab coat or other protective clothing.
-
Wear safety goggles or a face shield.
-
Don the appropriate chemical-resistant gloves.
3. Chemical Handling:
-
Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep the container tightly closed when not in use.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Do not eat, drink, or smoke when using this product.[1]
4. Post-Handling:
-
Decontaminate all equipment and work surfaces. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[1]
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water after handling.[1][3]
Emergency Procedures
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][3]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[1]
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][3]
-
Contaminated Materials: Any materials, such as gloves, paper towels, or absorbent pads, that come into contact with this compound should be collected in a designated, sealed hazardous waste container.
Storage
Store in a well-ventilated place and keep the container tightly closed.[1] It is recommended to store in a cool, dry place, with some suppliers suggesting a storage temperature of 2-8°C.[5] The product should be stored locked up.[1]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
